Sulpho NONOate
Description
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Properties
Molecular Formula |
H8N4O5S |
|---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
azane;(E)-hydroxyimino-oxido-sulfoazanium |
InChI |
InChI=1S/H2N2O5S.2H3N/c3-1-2(4)8(5,6)7;;/h3H,(H,5,6,7);2*1H3/b2-1+;; |
InChI Key |
LIYQDMWADCSULK-SEPHDYHBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Sulpho NONOate and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Sulpho NONOate, a crucial tool in the study of nitric oxide (NO) signaling. Unlike other members of the diazeniumdiolate (NONOate) class of compounds, this compound is unique in that it does not release nitric oxide at physiological pH. Instead, it generates nitrous oxide, making it an ideal negative control for experiments involving NO-donating NONOates. This guide details its chemical structure, properties, and applications, with a focus on its use in experimental settings. Furthermore, it provides comparative data for various NO-donating NONOates, detailed experimental protocols for their use and analysis, and a review of the canonical nitric oxide signaling pathway.
Introduction to Diazeniumdiolates (NONOates)
Diazeniumdiolates, commonly known as NONOates, are a class of compounds characterized by the [N(O)NO]⁻ functional group. They are widely utilized in biomedical research as donors of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] A key advantage of NONOates is that their rate of NO release can be modulated by altering the chemical structure of the parent amine, allowing for a wide range of half-lives from seconds to hours.[2] This predictable and spontaneous, pH-dependent decomposition to release NO makes them invaluable tools for studying NO biology.[2]
This compound: The Non-NO-Releasing NONOate
This compound, also known as disodium (B8443419) (E)-1-sulfonatodiazen-1-ium-1,2-diolate, stands apart from other NONOates. At physiological pH (7.4), it does not release nitric oxide. This property makes it an excellent negative control in experimental designs, allowing researchers to distinguish the specific effects of NO from other potential effects of the NONOate structure or its decomposition byproducts.
Chemical Structure and Properties
The chemical identity of this compound is well-defined, providing a solid foundation for its use in rigorous scientific inquiry.
-
Formal Name: Disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate
-
Chemical Formula: N₂O₅S • 2Na
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CAS Number: 61142-90-3
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Molecular Weight: 186.1 g/mol
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SMILES: [O-]N(S(=O)([O-])=O)N=O.[Na+].[Na+]
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data: A Comparative Analysis of NONOates
To effectively utilize this compound as a negative control, it is essential to understand the properties of NO-donating NONOates. The following table summarizes the half-lives and NO release characteristics of several commonly used NONOates at physiological conditions (pH 7.4, 37°C).
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Compound |
| This compound | Does not release NO | 0 |
| PROLI NONOate | ~2 seconds | 2 |
| DEA NONOate | ~2 minutes | 1.5 |
| PAPA NONOate | ~15 minutes | 2 |
| Spermine NONOate (SPER/NO) | ~39 minutes | 2 |
| DPTA NONOate | ~3 hours | 2 |
| DETA NONOate | ~20 hours | 2 |
Data compiled from multiple sources.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving NONOates.
General Handling and Preparation of NONOate Stock Solutions
NONOates are sensitive to moisture and pH. Proper handling is crucial for reproducible results.
-
Storage: Store solid NONOates at -20°C or -80°C in a desiccator.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 100 mM) in 10 mM NaOH. The alkaline pH prevents the spontaneous release of NO.
-
Briefly vortex to dissolve.
-
Store stock solutions on ice for short-term use or at -20°C for longer-term storage.
-
-
Working Solution Preparation:
-
To initiate NO release, dilute the alkaline stock solution into your experimental buffer (e.g., phosphate-buffered saline, cell culture medium) to the final desired concentration. The physiological pH of the buffer will initiate the decomposition and release of NO.
-
Protocol for Using this compound as a Negative Control
To confirm that the observed biological effects are due to NO, this compound should be used as a negative control in parallel with an NO-donating NONOate.
-
Experimental Setup: Prepare identical experimental conditions (e.g., cell cultures, tissue preparations).
-
Treatment Groups:
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Vehicle Control: Treat with the same volume of the vehicle used to dissolve the NONOates (e.g., 10 mM NaOH diluted in buffer).
-
NO-Donating NONOate: Treat with the desired concentration of the active NONOate (e.g., DETA NONOate).
-
Negative Control: Treat with the same molar concentration of this compound.
-
-
Incubation: Incubate all groups for the same duration under identical conditions.
-
Analysis: Perform the desired assay to measure the biological response (e.g., cell viability, protein expression, cGMP levels). A biological effect observed with the NO-donating NONOate but not with this compound or the vehicle control can be attributed to the release of NO.
Synthesis of a Representative NONOate: DETA NONOate
This protocol describes the general procedure for synthesizing DETA NONOate. Caution: This synthesis involves high-pressure nitric oxide gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Setup:
-
Dissolve diethylenetriamine (B155796) (DETA) in a suitable solvent (e.g., diethyl ether) in a high-pressure reaction vessel.
-
Add a base, such as sodium methoxide, to the solution.
-
-
Reaction with Nitric Oxide:
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Pressurize the vessel with high-purity nitric oxide gas (typically several atmospheres).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours).
-
-
Isolation and Purification:
-
Slowly and carefully vent the excess nitric oxide gas.
-
The solid DETA NONOate product will precipitate from the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
-
Store the purified DETA NONOate at -20°C or below in a desiccated environment.
-
Measurement of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (B80452) (NO₂⁻).[3][4][5][6]
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Sample Collection: Collect aliquots of the experimental solution (e.g., cell culture supernatant) at various time points after the addition of the NONOate.
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Griess Reagent Preparation: The Griess reagent is typically a two-part solution:
-
Reagent A: Sulfanilamide in an acidic solution (e.g., phosphoric acid or hydrochloric acid).
-
Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Mix equal volumes of Reagent A and Reagent B immediately before use.
-
-
Assay Procedure:
-
In a 96-well plate, add your samples.
-
Prepare a standard curve using a known concentration of sodium nitrite.
-
Add the freshly prepared Griess reagent to each well containing the samples and standards.
-
Incubate at room temperature for 5-10 minutes, protected from light. A purple/magenta color will develop.
-
-
Data Analysis:
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
-
Caption: Workflow for the Griess Assay.
Measurement of Intracellular cGMP Levels
A primary downstream target of NO is soluble guanylate cyclase (sGC), which produces cyclic guanosine (B1672433) monophosphate (cGMP). Measuring cGMP levels is a common way to assess the biological activity of NO donors.[7][8][9][10]
-
Cell Treatment: Treat cells with the NONOate of interest (and this compound as a control) for the desired time.
-
Cell Lysis:
-
Aspirate the medium and wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial ELISA kit).
-
-
Sample Preparation:
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
cGMP Quantification:
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the kit instructions.
-
Calculate the cGMP concentration in your samples based on the standard curve provided in the kit.
-
Normalize the cGMP concentration to the total protein concentration of the cell lysate.
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Nitric Oxide Signaling Pathway
Nitric oxide exerts many of its physiological effects through the canonical NO/cGMP signaling pathway. Understanding this pathway is crucial for interpreting the results of experiments using NO donors.
Caption: The NO/cGMP signaling cascade.
Conclusion
This compound is an indispensable tool for researchers studying nitric oxide signaling. Its inability to release NO at physiological pH makes it the gold standard negative control for experiments involving NO-donating NONOates. By using this compound in conjunction with a range of NO donors, and employing the detailed protocols provided in this guide, researchers can rigorously investigate the multifaceted roles of nitric oxide in health and disease, paving the way for the development of novel therapeutics.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. abcam.com [abcam.com]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
An In-depth Technical Guide to the Mechanism of Action of Sulpho NONOate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulpho NONOate (Disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate) is a unique member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donors. Unlike the majority of its counterparts, this compound is exceptionally stable at physiological pH (7.4), and consequently, does not spontaneously release nitric oxide under these conditions. This characteristic inaction defines its primary role in research as a negative control in studies involving other NO-releasing compounds. This guide provides a detailed examination of the chemical properties of this compound that govern its stability, the general mechanism of NO release by other NONOates for contextual understanding, the canonical nitric oxide signaling pathway, and relevant experimental protocols.
The Chemistry of NONOates and the Unique Stability of this compound
Diazeniumdiolates are a class of compounds characterized by the [N(O)NO]⁻ functional group attached to a nucleophile, typically a secondary amine.[1] A key feature of most NONOates is their spontaneous and predictable decomposition in aqueous solutions to release nitric oxide. This decomposition is a first-order, pH-dependent process, driven by protonation of the diazeniumdiolate moiety.[1]
The general mechanism for NO release from a NONOate is initiated by the presence of protons (H⁺). The protonation of the [N(O)NO]⁻ group leads to an unstable intermediate that rapidly decomposes to release two molecules of NO and the parent amine.[1] Consequently, the rate of NO release is inversely proportional to the pH of the solution; lower pH environments accelerate decomposition, while alkaline conditions (pH > 8.0) enhance stability.[2][3]
The defining characteristic of this compound is its remarkable stability at physiological pH 7.4.[1][4] This stability is attributed to the electron-withdrawing nature of the sulfonate (-SO₃⁻) group directly attached to the diazeniumdiolate nitrogen. This group significantly lowers the basicity of the [N(O)NO]⁻ moiety, making it much less susceptible to protonation at neutral pH. As a result, this compound does not spontaneously decompose and release NO under physiological conditions, making it an ideal negative control for in vitro and in vivo experiments investigating the effects of NO.[1][4] While most NONOates are considered to decompose almost instantaneously at a pH of 5.0, this compound requires more acidic conditions to induce NO release.[2]
Comparative Data of Representative NONOates
To highlight the unique nature of this compound, the following table summarizes the half-lives of various commonly used NONOates at physiological pH (7.4) and 37°C.
| NONOate | Half-life (t½) at pH 7.4, 37°C | Moles of NO Released per Mole of NONOate |
| This compound | Stable (No NO release) | 0 |
| PROLI NONOate | ~1.8 seconds | 2 |
| MAHMA NONOate | ~1 minute | 2 |
| DEA NONOate | ~2 minutes | 1.5 |
| Spermine (SPER) NONOate | ~39 minutes | 2 |
| DPTA NONOate | ~3 hours | 2 |
| DETA NONOate | ~20 hours | 2 |
Data compiled from multiple sources.[1]
The Canonical Nitric Oxide Signaling Pathway: Soluble Guanylate Cyclase (sGC) and Cyclic Guanosine (B1672433) Monophosphate (cGMP)
While this compound itself does not typically initiate this cascade, understanding the downstream effects of NO is crucial for its use as a control. The primary signaling pathway activated by NO is the stimulation of soluble guanylate cyclase (sGC).
-
Activation of sGC : Nitric oxide, being a small, lipophilic molecule, readily diffuses across cell membranes. In the cytoplasm, it binds to the heme prosthetic group of sGC. This binding induces a conformational change in the enzyme, activating its catalytic domain.
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Synthesis of cGMP : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
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Activation of Protein Kinase G (PKG) : cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase (PKG).
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Downstream Effects : Activated PKG phosphorylates a variety of downstream protein targets, leading to a range of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.
Visualizing the Mechanisms and Workflows
Mechanism of NO Release from a Generic NONOate
Caption: General Mechanism of NO Release from NONOates.
The NO/cGMP/PKG Signaling Pathway
References
An In-depth Technical Guide to Sulpho NONOate: A Critical Negative Control in Nitric Oxide Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulpho NONOate, a member of the diazeniumdiolate family, holds a unique and critical position in the field of nitric oxide (NO) research. Unlike the majority of its chemical relatives, which are valued for their ability to release NO, this compound is distinguished by its inability to produce nitric oxide at physiological pH. Instead, it undergoes a distinct decomposition pathway to yield nitrous oxide (N₂O). This characteristic makes it an indispensable tool for researchers, serving as a robust negative control to elucidate the specific effects of nitric oxide in biological systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, the principles of its synthesis, its unique decomposition chemistry, and its application in experimental protocols.
Core Concepts: The Diazeniumdiolate Class
Diazeniumdiolates, commonly known as NONOates, are a class of compounds characterized by the [N(O)NO]⁻ functional group. They are typically synthesized by the reaction of nitric oxide with secondary amines.[1][2] A key feature of most NONOates is their spontaneous, pH-dependent decomposition in aqueous solutions to release nitric oxide, making them valuable tools for studying the multifaceted roles of NO in physiology and pathophysiology.[1]
This compound: The Exception to the Rule
This compound, with the chemical name disodium (B8443419) (E)-1-sulfonatodiazen-1-ium-1,2-diolate, stands apart from other NONOates. At physiological pH (around 7.4), it does not release nitric oxide.[2] This property is central to its utility in research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 61142-90-3 |
| Molecular Formula | N₂O₅S · 2Na |
| Molecular Weight | 186.1 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in aqueous buffers |
| Storage | Stable as a solid at -80°C |
Synthesis Principles
A generalized workflow for NONOate synthesis is depicted below.
Decomposition Pathway: The Production of Nitrous Oxide
The defining characteristic of this compound is its decomposition at physiological pH to produce nitrous oxide (N₂O) rather than nitric oxide (NO). The precise, detailed chemical mechanism for this decomposition is not extensively documented in readily available scientific literature. However, it is understood that the electronic properties imparted by the sulfonate group fundamentally alter the decomposition pathway away from the typical NO-releasing route of other NONOates.
The contrasting decomposition pathways of a typical NO-releasing NONOate and this compound are illustrated below.
Application as a Negative Control
The primary application of this compound in research is as a negative control in experiments designed to investigate the biological effects of nitric oxide. By using this compound alongside an NO-releasing NONOate, researchers can differentiate the effects specifically caused by NO from any non-specific effects of the NONOate chemical scaffold or its other decomposition products.
Rationale for Use
The rationale for using this compound as a negative control is illustrated in the logical workflow below.
Impact on NO Signaling Pathways
Nitric oxide exerts many of its physiological effects through the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling. Since this compound does not release NO, it does not activate this canonical signaling pathway. This is a key aspect of its function as a negative control.
The differential impact on the sGC-cGMP pathway is depicted below.
Experimental Protocols
The following are generalized experimental protocols where this compound is used as a negative control. Researchers should adapt these protocols to their specific experimental systems.
In Vitro Vasodilation Assay
Objective: To determine if a substance causes vasodilation through an NO-dependent mechanism.
Methodology:
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Preparation of Vascular Rings: Isolate aortic or other arterial rings from a model organism and mount them in an organ bath containing a physiological salt solution, gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Pre-contraction: Induce a stable contraction of the vascular rings using a vasoconstrictor agent (e.g., phenylephrine).
-
Treatment:
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Test Group: Add the NO-releasing NONOate of interest in a cumulative concentration-dependent manner and record the relaxation response.
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Negative Control Group: Add this compound in the same cumulative concentrations and record the response.
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Data Analysis: Compare the dose-response curves for relaxation between the NO-releasing NONOate and this compound. Significant relaxation in the test group and no or minimal relaxation in the negative control group indicates an NO-dependent mechanism.
Platelet Aggregation Assay
Objective: To assess the role of NO in inhibiting platelet aggregation.
Methodology:
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Preparation of Platelet-Rich Plasma (PRP): Obtain whole blood from a subject and prepare PRP by centrifugation.
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Incubation: Incubate aliquots of PRP with:
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Vehicle (e.g., buffer)
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An NO-releasing NONOate
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This compound
-
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.
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Measurement: Monitor platelet aggregation using an aggregometer.
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Data Analysis: Compare the extent of platelet aggregation in the presence of the NO-releasing NONOate and this compound. Inhibition of aggregation by the NO-releasing NONOate but not by this compound would suggest an NO-mediated anti-aggregatory effect.
Conclusion
This compound is a unique and essential tool in the armamentarium of researchers studying the biological roles of nitric oxide. Its defining characteristic—the inability to release NO at physiological pH—makes it the ideal negative control for dissecting the specific actions of NO from other potential confounding factors. A thorough understanding of its properties and appropriate use is crucial for the rigorous design and interpretation of experiments in the field of NO biology and drug development.
References
An In-Depth Technical Guide to the Physicochemical Properties of Sulpho NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulpho NONOate, also known as disodium (B8443419) (E)-1-sulfonatodiazen-1-ium-1,2-diolate, is a unique member of the diazeniumdiolate (NONOate) class of compounds. Unlike many of its counterparts, this compound is distinguished by its inability to spontaneously release nitric oxide (NO) at physiological pH. This characteristic makes it an invaluable tool in the study of NO-mediated signaling pathways, where it serves as an ideal negative control. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and experimental applications of this compound.
Physicochemical Properties
This compound is a crystalline solid with the chemical formula N₂O₅S • 2Na and a molecular weight of 186.1. It is highly soluble in aqueous buffers, with a reported solubility of 100 mg/mL.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate | [1] |
| Molecular Formula | N₂O₅S • 2Na | [1] |
| Molecular Weight | 186.1 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | 100 mg/mL in aqueous buffers | [1] |
| Storage Temperature | -20°C to -80°C | |
| Stability | Stable as a solid when stored properly | |
| NO Release at Physiological pH | No | [2] |
A crucial characteristic of this compound is its stability and lack of nitric oxide release under physiological conditions (pH 7.4). This property is in stark contrast to other NONOates, which are known to spontaneously decompose and release NO in a pH-dependent manner.[2] This makes this compound an excellent negative control for dissecting the specific effects of NO in biological systems.
Synthesis and Handling
Synthesis:
R₂NH + 2NO → [R₂N(O)NO]⁻[R₂NH₂]⁺
The resulting diazeniumdiolate salt is then isolated and purified. It is critical to perform this synthesis under an inert atmosphere due to the reactivity of nitric oxide and the sensitivity of the NONOate products.
Handling and Storage:
This compound should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses. The solid compound should be stored in a tightly sealed container at -20°C to -80°C to ensure its stability.
Stock solutions can be prepared by dissolving the solid in an appropriate aqueous buffer. Given its high solubility, preparing concentrated stock solutions is feasible. For use in cell culture or other biological experiments, the stock solution should be sterilized by filtration through a 0.22 µm filter.
Experimental Protocols
The primary application of this compound in research is as a negative control in experiments investigating the effects of nitric oxide. Below are detailed methodologies for its use in key experimental assays.
Control for NO-Mediated Vasodilation
Objective: To confirm that the observed vasodilation in response to an NO donor is due to the release of nitric oxide and not other effects of the NONOate molecule.
Methodology:
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Preparation of Vascular Rings: Isolate aortic or other vascular rings from a suitable animal model (e.g., rat, mouse) and mount them in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ at 37°C.
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Pre-constriction: Induce a submaximal contraction of the vascular rings using a vasoconstrictor such as phenylephrine (B352888) or U46619.
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Application of NO Donor and Control:
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To the experimental group, add the NO donor of interest (e.g., DEA NONOate, Spermine NONOate) in a cumulative concentration-dependent manner and record the relaxation response.
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To the control group, add this compound at the same concentrations as the NO donor and record the response.
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Data Analysis: Compare the relaxation responses between the NO donor-treated group and the this compound-treated group. A significant relaxation in the NO donor group and a lack of response in the this compound group would confirm that the vasodilation is NO-dependent.
Control for NO-Mediated Inhibition of Platelet Aggregation
Objective: To verify that the inhibition of platelet aggregation by an NO donor is a direct result of NO release.
Methodology:
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Preparation of Platelet-Rich Plasma (PRP): Obtain whole blood from healthy donors and prepare PRP by centrifugation.
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Platelet Aggregation Assay:
-
Pre-incubate aliquots of PRP with either the NO donor being studied or this compound at various concentrations for a specified time (e.g., 2-5 minutes) at 37°C.
-
Induce platelet aggregation by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen.
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Monitor the change in light transmittance using a platelet aggregometer.
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Control in cGMP Signaling Assays
Objective: To demonstrate that the activation of soluble guanylyl cyclase (sGC) and subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels are dependent on the presence of NO.
Methodology:
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Cell Culture and Treatment: Culture appropriate cells (e.g., smooth muscle cells, endothelial cells) to confluence. Treat the cells with the NO donor of interest or this compound at desired concentrations for a specific duration.
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Cell Lysis and cGMP Measurement: Lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit.
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Data Analysis: Compare the cGMP levels in cells treated with the NO donor to those treated with this compound and untreated controls. A significant increase in cGMP only in the NO donor-treated cells would indicate an NO-dependent activation of the sGC pathway.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the role of this compound in experimental design, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway where it is employed as a negative control.
Conclusion
This compound stands out as an indispensable tool for researchers investigating the multifaceted roles of nitric oxide in biology and medicine. Its defining characteristic—the inability to release NO at physiological pH—provides a robust and reliable negative control, enabling the unequivocal attribution of observed biological effects to nitric oxide. The detailed physicochemical properties and experimental protocols provided in this guide are intended to facilitate its effective use in the laboratory, thereby contributing to a deeper understanding of NO signaling in health and disease.
References
An In-Depth Technical Guide to the NONOate Functional Group for Researchers and Drug Development Professionals
Introduction
The NONOate functional group, also known as diazeniumdiolate, represents a critical class of nitric oxide (NO) donors that have garnered significant attention in biomedical research and drug development. These compounds possess the unique ability to spontaneously release nitric oxide under physiological conditions, mimicking the endogenous production of this vital signaling molecule. This guide provides a comprehensive overview of the NONOate functional group, including its chemical properties, mechanism of action, quantitative data on NO release, and detailed experimental protocols for its synthesis and application in biological research.
Core Concepts: Chemical Structure and Properties
NONOates are characterized by the [N(O)NO]⁻ functional group, typically attached to a primary or secondary amine. The general structure is R¹R²N-N(O)=NO⁻, where R¹ and R² can be alkyl, aryl, or other organic moieties. These compounds are typically synthesized by the reaction of a secondary amine with nitric oxide gas under high pressure and alkaline conditions.[1][2]
Solid NONOates are generally stable, but they readily decompose in aqueous solutions at physiological pH and temperature to release up to two moles of NO per mole of the parent compound.[1][2] The rate of NO release follows first-order kinetics and is dependent on the pH, temperature, and the specific chemical structure of the amine backbone.[1][2] This tunable release of NO makes NONOates valuable tools for studying the diverse physiological and pathological roles of nitric oxide.
Quantitative Data on Nitric Oxide Release
The half-life (t½) of NONOates, which is the time required for half of the compound to decompose and release NO, varies widely from seconds to hours. This variability allows researchers to select a specific NONOate to achieve a desired concentration and duration of NO exposure in experimental systems. The following table summarizes the half-lives and NO release characteristics of several commonly used NONOates at physiological pH (7.4) and 37°C.
| NONOate | Abbreviation | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of NONOate |
| PROLI NONOate | PN | ~1.8 seconds | 2 |
| Diethylamine NONOate | DEA/NO | ~2 minutes | 1.5 |
| MAHMA NONOate | MAHMA/NO | ~1 minute | 2 |
| PAPA NONOate | PAPA/NO | ~15 minutes | 2 |
| Spermine NONOate | SPER/NO | ~39 minutes | 2 |
| DPTA NONOate | DPTA/NO | ~3 hours | 2 |
| DETA NONOate | DETA/NO | ~20 hours | 2 |
Data compiled from multiple sources.[1][2]
Experimental Protocols
General Synthesis of NONOates
The synthesis of NONOates generally involves the reaction of a secondary amine with nitric oxide gas in an inert solvent under basic conditions. A detailed, step-by-step protocol is often specific to the desired NONOate and the starting materials. Researchers are advised to consult primary literature for specific synthesis procedures. A general workflow is as follows:
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Preparation of the Amine Solution: The chosen secondary amine is dissolved in an appropriate inert solvent (e.g., diethyl ether, acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).
-
Introduction of Base: A strong base, such as sodium methoxide, is added to the amine solution to facilitate the reaction with nitric oxide.
-
Reaction with Nitric Oxide: The reaction vessel is charged with high-purity nitric oxide gas at a controlled pressure (typically several atmospheres).
-
Reaction and Precipitation: The mixture is stirred at room temperature for a specified period, during which the NONOate product often precipitates out of the solution.
-
Isolation and Purification: The solid product is collected by filtration, washed with an inert solvent to remove unreacted starting materials, and dried under vacuum.
For a detailed protocol for the synthesis of dendrimer-based NONOates, a two-step process is often employed where terminal primary amines are first functionalized to secondary amines, followed by reaction with NO at high pressure under basic conditions.[3]
Handling and Storage of NONOates
Proper handling and storage are crucial for maintaining the stability and integrity of NONOate compounds.
-
Storage: Solid NONOates should be stored at low temperatures (-20°C to -80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[4][5]
-
Solution Preparation: Stock solutions of NONOates are typically prepared in a basic buffer (e.g., 10 mM NaOH) to ensure stability, as they are more stable at a pH above 8.0.[6] For experimental use, the stock solution is diluted into a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before application to initiate NO release.[4] It is not recommended to store aqueous solutions for more than a day.[4]
Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a common indirect method to measure nitric oxide production by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).
Materials:
-
Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic buffer.
-
Nitrate Reductase: For the conversion of nitrate to nitrite.
-
NADPH: A cofactor for nitrate reductase.
-
Standard solutions of sodium nitrite and sodium nitrate.
-
96-well microplate reader.
Protocol:
-
Sample Preparation: Collect the cell culture supernatant or other biological samples to be assayed. If necessary, deproteinate the samples.[3]
-
Nitrate Reduction (for total NO measurement):
-
Nitrite Quantification:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated from known concentrations of sodium nitrite. The total nitric oxide production is the sum of the measured nitrite and the nitrate converted to nitrite.
In Vitro Vasodilation Assay using an Organ Bath
This protocol outlines the assessment of the vasodilatory effects of a NONOate on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta).
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
A vasoconstrictor (e.g., phenylephrine, U46619).
-
The NONOate compound to be tested.
Protocol:
-
Tissue Preparation: Isolate the desired artery from a euthanized animal and cut it into rings of approximately 3-5 mm in length.[9]
-
Mounting: Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.[4][9]
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension.
-
Pre-constriction: Induce a submaximal contraction in the arterial rings using a vasoconstrictor like phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the NONOate compound in a cumulative manner, increasing the concentration stepwise. Record the relaxation response after each addition.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve to determine the potency (EC₅₀) and efficacy of the NONOate.
Signaling Pathways and Experimental Workflows
The biological effects of nitric oxide released from NONOates are primarily mediated through the canonical soluble guanylate cyclase (sGC) - cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The following diagrams, generated using the DOT language, illustrate key processes related to NONOate research.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelium-dependent NO-mediated vasodilation in humans is attenuated by peripheral alpa1-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide- and nitric oxide donors-induced relaxation and its modulation by oxidative stress in piglet pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radnoti.com [radnoti.com]
- 6. Spermine NONOate - MedChem Express [bioscience.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. cdn.adinstruments.com [cdn.adinstruments.com]
- 9. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: The Pivotal Role of Sulpho NONOate as a Control in Early Nitric Oxide Research
Introduction
The discovery of nitric oxide (NO) as a fundamental signaling molecule revolutionized our understanding of numerous physiological processes, including vasodilation, neurotransmission, and immune response.[1][2] The development of reliable NO donor compounds was crucial for elucidating these functions. Among the most widely studied classes of NO donors are the diazeniumdiolates, commonly known as NONOates. These compounds, characterized by the [N(O)NO]⁻ functional group, are prized for their ability to release NO spontaneously under physiological conditions.[1][3] Their rate of NO release is predictably governed by the chemical structure of the parent amine, pH, and temperature, following first-order kinetics.[1][4][5] This predictability allowed researchers to mimic the transient, low-level NO synthesis seen in biological systems.[1]
Within this versatile class of compounds, this compound (Na₂SO₃[N₂O₂]) holds a unique and critical position. Unlike its counterparts, this compound is distinguished by its remarkable stability and inability to release nitric oxide at physiological pH.[1] This characteristic rendered it an indispensable tool in early NO research, not as an NO donor, but as a perfect negative control. Its use allowed scientists to definitively attribute observed biological effects to the release of NO, rather than to the parent NONOate molecule or its non-NO decomposition byproducts. This guide provides a technical overview of this compound's role, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Data Presentation: Comparative Properties of NONOates
To understand the unique role of this compound, it is essential to compare its properties with other commonly used NONOates. The following table summarizes the quantitative data for various NONOates, highlighting the diversity in their NO-releasing capabilities.
| NONOate Compound | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Compound | Key Characteristic / Use |
| This compound | Does not decompose to release NO at physiological pH | 0 | Negative Control : Used to verify that biological effects are due to NO and not the NONOate structure.[1] |
| PROLI NONOate | ~1.8 seconds | 2 | Rapid Release : Mimics rapid, transient NO signaling.[1] |
| DEA NONOate | ~2 minutes | 1.5 | Fast Release : Widely used for studying acute responses to NO.[1][6][7] |
| MAHMA NONOate | ~1.3 minutes | Not specified | Fast Release : Used in vasorelaxation studies.[2] |
| PAPA NONOate | ~15 minutes | 2 | Intermediate Release : Suitable for experiments requiring a moderate duration of NO exposure.[1] |
| Spermine (B22157) NONOate (SPER/NO) | ~39 minutes | 2 | Intermediate Release : Studied for its effects on vasorelaxation and angiogenesis.[1][2][8] |
| DPTA NONOate | ~3 hours | 2 | Slow Release : Provides a sustained, low-level release of NO.[1] |
| DETA NONOate | ~20 hours | 2 | Very Slow Release : Ideal for long-term cell culture experiments requiring constant NO presence.[1] |
Experimental Protocols: Methodologies from Foundational Research
This compound was integral to validating the results of experiments using NO-donating NONOates. Below are detailed protocols for key experiments where it served as a critical negative control.
Protocol: Vasorelaxation in Isolated Arterial Rings
This protocol assesses the vasodilatory effect of NO donors on vascular smooth muscle, a cornerstone of early NO research.
Objective: To determine if the vasorelaxant effect of a NONOate is mediated by the release of nitric oxide.
Materials:
-
Active NO donor (e.g., Spermine NONOate)
-
Control compound (this compound)
-
Isolated thoracic aorta or pulmonary artery from a rat.[2]
-
Krebs-Henseleit buffer (physiologic salt solution), gassed with 95% O₂ / 5% CO₂.
-
Organ bath system with isometric force transducers.
-
A contractile agent (spasmogen) such as Phenylephrine (B352888) or Endothelin-1.[2]
-
Guanylate cyclase inhibitor like ODQ (optional, for mechanism validation).[2]
Methodology:
-
Tissue Preparation: The artery is carefully excised, cleaned of connective tissue, and cut into 2-3 mm rings.
-
Mounting: Rings are mounted in the organ baths between two stainless steel hooks. One hook is fixed, and the other is connected to a force transducer to record changes in tension.
-
Equilibration: The tissue is equilibrated in the Krebs buffer at 37°C for 60-90 minutes under a resting tension of ~1.5-2.0 grams. The buffer is changed every 15-20 minutes.
-
Viability Check: The integrity of the endothelium can be checked by contracting the tissue with phenylephrine and then inducing relaxation with acetylcholine.
-
Pre-contraction: The arterial rings are contracted to approximately 80% of their maximum response using a spasmogen like phenylephrine.
-
Compound Addition (Test vs. Control):
-
Test Group: Once a stable contraction plateau is reached, cumulative concentrations of the active NO donor (e.g., Spermine NONOate) are added to the bath.
-
Control Group: In a parallel set of rings, this compound is added in the same concentrations.
-
-
Data Recording: Changes in isometric tension are recorded continuously. Relaxation is expressed as a percentage decrease from the pre-contracted state.
-
Mechanism Validation (Optional): To confirm the involvement of the sGC pathway, experiments can be repeated after pre-incubating the tissue with the sGC inhibitor ODQ.[2]
Expected Outcome: Arterial rings treated with Spermine NONOate will show a dose-dependent relaxation.[2] Rings treated with this compound will show no significant relaxation, confirming that the effect is due to NO release.
Protocol: Measurement of Intracellular cGMP Accumulation
This protocol measures the activation of the primary NO receptor, soluble guanylate cyclase (sGC), by quantifying its product, cyclic guanosine (B1672433) monophosphate (cGMP).
Objective: To confirm that an NO donor increases intracellular cGMP levels via NO release.
Materials:
-
Cultured cells (e.g., bovine chromaffin cells, smooth muscle cells).[7]
-
Active NO donor (e.g., DEA NONOate)
-
Control compound (this compound)
-
Cell culture medium (e.g., Locke's solution).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Lysis buffer (e.g., 0.1 M HCl or trichloroacetic acid).
-
cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
Methodology:
-
Cell Culture: Plate cells in multi-well plates and grow to near confluence.
-
Pre-incubation: Wash cells with buffer and pre-incubate with a phosphodiesterase inhibitor for 15-30 minutes to allow for accumulation of cGMP.
-
Stimulation (Test vs. Control):
-
Test Group: Add varying concentrations of the active NO donor (e.g., DEA NONOate) to the wells.
-
Control Group: Add identical concentrations of this compound to parallel wells.
-
Basal Group: Add only the vehicle (buffer) to determine baseline cGMP levels.
-
-
Incubation: Incubate for a defined period (e.g., 10-15 minutes at 37°C), as determined by the half-life of the active NONOate.[7]
-
Lysis: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer to the cells.
-
Sample Preparation: Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris. The supernatant contains the cGMP.
-
Quantification: Measure the cGMP concentration in the supernatant using a commercial EIA or RIA kit according to the manufacturer's instructions.
-
Normalization: Normalize cGMP levels to the total protein content in each sample, determined by a protein assay (e.g., BCA or Bradford).
Expected Outcome: Cells treated with DEA NONOate will exhibit a significant, dose-dependent increase in intracellular cGMP compared to the basal group.[7] Cells treated with this compound will show cGMP levels that are not significantly different from the basal group.
Visualizations: Signaling Pathways and Experimental Workflows
Nitric Oxide Signaling Pathway
The canonical pathway for NO-mediated vasodilation involves the activation of soluble guanylate cyclase (sGC) and the subsequent production of cGMP.[9][10][11]
Caption: The NO/sGC/cGMP signaling cascade leading to smooth muscle relaxation.
Experimental Workflow for Vasodilation Assay
This diagram outlines the logical flow of the isolated arterial ring experiment, contrasting the active compound with the negative control.
Caption: Workflow contrasting an active NO donor with this compound in a vasodilation assay.
Logical Role of this compound as a Control
This diagram illustrates the logical framework for using this compound to isolate the effects of nitric oxide.
Caption: Logical diagram showing how this compound validates NO-specific effects.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 5. Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of NONOate based NO donors: spermine NONOate is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nitric oxide-soluble guanylate cyclase-cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Inert Anchor: A Technical Guide to Sulpho NONOate's Inability to Release Nitric Oxide at Physiological pH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazeniumdiolates, commonly known as NONOates, are a pivotal class of nitric oxide (NO) donors, widely utilized in biomedical research to investigate the multifaceted roles of NO in physiological and pathological processes. A critical outlier in this class is Sulpho NONOate (Disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate), which, unlike its congeners, does not spontaneously release nitric oxide at physiological pH (≈7.4). This unique characteristic of stability makes it an indispensable tool, primarily serving as a negative control in experiments designed to probe the effects of NO. This technical guide provides an in-depth exploration of the chemical principles governing the stability of this compound, comparative data with other NONOates, and detailed experimental protocols to verify its lack of NO release.
Introduction to Diazeniumdiolates (NONOates)
NONOates are compounds characterized by the [N(O)NO]⁻ functional group attached to a nucleophilic residue, typically a primary or secondary amine.[1] A key feature that makes them valuable research tools is their predictable and spontaneous decomposition to release nitric oxide. This decomposition is generally dependent on pH and temperature.[2] Most NONOates are stable in alkaline solutions (pH > 8.0) but readily decompose upon protonation in neutral or acidic environments, following first-order kinetics.[1][3] The rate of NO release, often characterized by the compound's half-life (t½), can be tailored by modifying the amine substituent, offering a range from seconds to many hours.[1]
The Chemical Basis for this compound's Stability
The defining characteristic of this compound is its inability to release nitric oxide under physiological conditions.[1] This stability arises from the electronic properties of its sulfonate (-SO₃⁻) group. The generally accepted mechanism for NO release from NONOates involves protonation of an oxygen atom in the [N(O)NO]⁻ moiety, which initiates the decomposition cascade.
In this compound, the highly electronegative and electron-withdrawing nature of the sulfonate group significantly reduces the electron density on the diazeniumdiolate functional group. This electronic effect deactivates the [N(O)NO]⁻ group, making it much less susceptible to the protonation required to initiate decomposition at neutral pH. Consequently, the compound remains stable and does not release NO.
References
Methodological & Application
Application Notes and Protocols: Sulpho NONOate as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of nitric oxide (NO) signaling, diazeniumdiolates, commonly known as NONOates, are invaluable tools for the controlled release of NO in biological systems. These compounds spontaneously decompose under physiological conditions (pH 7.4, 37°C) to release predictable amounts of NO.[1] However, to rigorously attribute an observed biological effect to the action of NO, a proper negative control is essential. Sulpho NONOate is an ideal negative control for experiments involving other NONOate-class NO donors because it does not produce NO at physiological pH.[1][2]
This document provides detailed application notes and protocols for the use of this compound as a negative control in common in vitro assays, ensuring that the observed effects are due to the released NO from the active donor and not from the parent molecule or its decomposition byproducts.
Chemical Properties and Handling
Proper handling and storage of this compound are critical for its effective use as a negative control.
| Property | Specification | Source |
| Chemical Name | Disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate | [3] |
| Molecular Formula | N₂O₅S • 2Na | [3] |
| Molecular Weight | 186.1 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in aqueous buffers (up to 100 mg/mL) | [3] |
| Storage | Store at -80°C for long-term stability (≥ 2 years) | [3] |
| Stability | Stable in solid form and in aqueous solutions at alkaline pH. |
Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution (e.g., 100 mM) by dissolving the solid in a cold, slightly alkaline buffer (e.g., 10 mM NaOH). NONOates are more stable at a basic pH.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Experimental Protocols
The following protocols detail the use of this compound as a negative control in two common assays: the Griess assay for nitric oxide detection and a cell viability assay. For these experiments, an active NO-releasing NONOate, such as DETA NONOate, should be used as the positive control.
Protocol 1: Validation of No Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.
Materials:
-
This compound
-
DETA NONOate (as a positive control)
-
Cell culture medium (phenol red-free is recommended to avoid interference)
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540-550 nm absorbance)
Procedure:
-
Prepare Reagents: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in cell culture medium. Prepare working solutions of this compound and DETA NONOate (e.g., 100 µM) in cell culture medium immediately before use.
-
Sample Preparation: In a 96-well plate, add 100 µL of the following to triplicate wells:
-
Cell culture medium only (Blank)
-
Sodium nitrite standards
-
This compound solution
-
DETA NONOate solution
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration corresponding to the half-life of the active NONOate (for DETA NONOate, a 24-hour incubation is appropriate).
-
Griess Reaction:
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540-550 nm within 30 minutes.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in the experimental samples.
Expected Results:
| Compound (100 µM) | Expected Nitrite Concentration (µM) after 24h | Interpretation |
| DETA NONOate | Significantly elevated | Releases NO, which is oxidized to nitrite. |
| This compound | Near baseline (similar to media alone) | Does not release NO at physiological pH. |
Protocol 2: Assessing Effects on Cell Viability
This protocol uses a tetrazolium-based assay (e.g., MTT, MTS, or WST-8) to assess cell viability. These assays measure the metabolic activity of cells, which is typically proportional to the number of viable cells.
Materials:
-
Adherent cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
DETA NONOate (as a positive control)
-
MTT, MTS, or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare fresh serial dilutions of this compound and DETA NONOate in complete cell culture medium. Remove the old medium from the cells and replace it with 100 µL of the treatment solutions. Include a "vehicle control" of medium alone.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability Assay (WST-8 Example):
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8).
-
Data Analysis: Subtract the absorbance of the media-only blank. Express the results as a percentage of the vehicle control.
Expected Results (Hypothetical Data):
| Compound Concentration | % Cell Viability (vs. Vehicle Control) |
| DETA NONOate | |
| 10 µM | 95% |
| 50 µM | 70% |
| 100 µM | 50% |
| This compound | |
| 10 µM | 100% |
| 50 µM | 98% |
| 100 µM | 99% |
Visualizations
Signaling Pathway
The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). When using an active NO donor, this pathway is initiated. With this compound, this pathway is not activated as no NO is released.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of NONOate based NO donors: spermine NONOate is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulpho NONOate in Cell Culture
Introduction
Diazeniumdiolates, commonly known as NONOates, are a class of compounds that spontaneously release nitric oxide (NO) under physiological conditions. This property makes them invaluable tools for researchers studying the multifaceted roles of NO in cellular signaling, physiology, and pathophysiology. NO is a critical signaling molecule involved in processes ranging from vasodilation and neurotransmission to immune responses and apoptosis.[1][2] The rate of NO release from a NONOate is dependent on its chemical structure, as well as environmental factors such as pH and temperature.[1]
This document provides detailed application notes and experimental protocols for the use of Sulpho NONOate in cell culture experiments. A key characteristic of this compound is its stability at physiological pH, which prevents it from releasing NO.[1] Consequently, it serves as an excellent negative control in experiments involving other NO-releasing NONOates, allowing researchers to distinguish between the effects of NO and the effects of the parent molecule or its decomposition products.
Mechanism of Action of NONOates
NONOates share a common structural feature, the [N(O)NO]⁻ functional group. In aqueous solutions at physiological pH (7.4), most NONOates undergo spontaneous decomposition to release up to two molecules of NO per molecule of the parent compound.[1] The released NO can then diffuse across cell membranes to interact with its intracellular targets. One of the primary signaling pathways activated by NO is the soluble guanylate cyclase (sGC) pathway.[1][3] NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors to elicit a variety of cellular responses.[1]
Application Notes
This compound (Disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate) is distinguished from other NONOates by its lack of NO production at physiological pH.[1] This stability makes it an ideal negative control for studies investigating the biological effects of NO donors. By treating a set of cells with this compound alongside cells treated with an NO-releasing NONOate (e.g., DETA NONOate or Spermine NONOate), researchers can attribute any observed cellular changes specifically to the release of nitric oxide.
The choice of an appropriate NO donor for an experiment depends on the desired concentration and duration of NO exposure. Different NONOates exhibit distinct half-lives for NO release, allowing for either transient or sustained NO delivery.
Quantitative Data
The following tables summarize key quantitative data for various NONOates to aid in experimental design.
Table 1: Half-lives of Common NONOates at Physiological Conditions (pH 7.4, 37°C)
| NONOate | Half-life | Moles of NO Released per Mole of NONOate |
| This compound | Stable (does not release NO) | 0 |
| DETA NONOate | ~20 hours | 2 |
| Spermine NONOate | ~39 minutes | 2 |
| IPA NONOate | ~2 minutes | 1 (also releases HNO) |
Data compiled from multiple sources.[1]
Table 2: Examples of Experimental Concentrations of NONOates in Cell Culture
| NONOate | Cell Type | Concentration | Observed Effect | Reference |
| DETA NONOate | Rat Cerebellar Granule Cells | 3 mM | Induced a rapid and sustained inward current. | [4] |
| DETA NONOate | Human Breast Cancer Cells (MDA-MB-231) | 1 mM | Induced cytostasis and G1 phase cell cycle arrest. | [5][6] |
| DETA NONOate | Human Lung Cancer Cells (H460) | 50 µM | Increased nitrite (B80452) production. | [7] |
| Spermine NONOate | Rat Cerebellar Granule Cells | 3 mM | Induced an inward current. | [4] |
| Ni(PipNONO)Cl | Human Microvascular Endothelial Cells | pM range | Promoted cell proliferation and survival. | [8] |
| [Zn(PipNONO)Cl] | Human Lung Cancer (A549) and Melanoma (A375) Cells | 1-500 µM | Impaired epithelial-mesenchymal transition. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Treatment of Adherent Cells with NONOates
This protocol describes a general procedure for treating adherent cells in culture with a NONOate, using an NO-releasing NONOate (e.g., DETA NONOate) as the experimental agent and this compound as the negative control.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
DETA NONOate
-
This compound
-
0.1 M NaOH, sterile
-
Sterile, deionized water
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: a. Culture the cells of interest to ~80-90% confluency. b. Harvest the cells using standard trypsinization procedures and resuspend them in fresh, complete culture medium. c. Determine the cell concentration using a hemocytometer or automated cell counter. d. Seed the cells into multi-well plates at a density appropriate for the specific cell line and experiment duration. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of NONOate Stock Solutions: a. Caution: NONOates are sensitive to light and moisture. Handle them in a fume hood and protect from light. b. Prepare a 100 mM stock solution of the desired NONOate (e.g., DETA NONOate and this compound) by dissolving the powder in ice-cold 0.1 M NaOH. Note: NONOates are more stable at high pH. c. Prepare fresh stock solutions for each experiment and keep them on ice.
-
Cell Treatment: a. Immediately before use, dilute the NONOate stock solutions to the desired final concentration in pre-warmed, complete cell culture medium. b. Remove the old medium from the cells and gently wash with sterile PBS. c. Add the medium containing the appropriate NONOate concentration to the designated wells. Include wells with medium only (untreated control) and medium with this compound (negative control). d. Return the plate to the incubator for the desired treatment duration.
-
Downstream Analysis: a. After the incubation period, the cell culture supernatant can be collected for analysis of nitrite/nitrate levels (see Protocol 2). b. The cells can be washed with PBS and then processed for various downstream assays, such as cell viability assays (e.g., MTT, trypan blue exclusion), Western blotting, RT-qPCR, or flow cytometry.[9][10]
Protocol 2: Quantification of Nitric Oxide Production using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (NO₂⁻).[11]
Materials:
-
Cell culture supernatant (from Protocol 1)
-
Griess Reagent System (e.g., from commercial kits or prepared as follows):
-
Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water
-
-
Sodium nitrite (NaNO₂) standard solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Nitrite Standards: a. Prepare a series of nitrite standards (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 µM) by diluting the sodium nitrite stock solution in the same cell culture medium used for the experiment. This is crucial to account for any matrix effects from the medium.
-
Griess Reaction: a. To a 96-well plate, add 50 µL of each standard and 50 µL of each cell culture supernatant sample in triplicate. b. Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.
-
Measurement and Analysis: a. Measure the absorbance of each well at 540 nm using a microplate reader. b. Subtract the absorbance of the blank (0 µM standard) from all other readings. c. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. d. Use the standard curve to determine the nitrite concentration in the experimental samples.
Visualizations
Caption: Signaling pathway of NO released from NONOates.
Caption: Experimental workflow for using NONOates in cell culture.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide signaling | Abcam [abcam.com]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ceint.duke.edu [ceint.duke.edu]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Sulpho NONOate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Sulpho NONOate's Role in Nitric Oxide Research
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Researchers often utilize NO donor compounds to study these pathways in vitro. Among the most common class of NO donors are the diazeniumdiolates, or NONOates. These compounds are valued for their ability to release NO spontaneously under physiological conditions (pH 7.4, 37°C) with predictable kinetics.
However, it is crucial to select the appropriate NONOate for the experimental design. This document clarifies the specific application of This compound , a compound that, contrary to what its class might suggest, is stable and does not release nitric oxide at physiological pH .[1] Because of this property, its primary role in vitro is not as an NO donor, but as an essential negative control for experiments involving other NO-releasing NONOates.[1] This allows researchers to distinguish the effects of NO from any potential effects of the NONOate chemical backbone itself.
This guide provides detailed protocols and data for using this compound as a negative control, alongside comparative data for true NO-donating NONOates like Spermine NONOate and DEA/NO to aid in proper experimental design.
Comparative Properties of Common NONOates
To effectively design an experiment, it is vital to understand the differing characteristics of various NONOates. This compound's stability at physiological pH contrasts sharply with fast- and slow-releasing NO donors.
| Compound | Half-Life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Compound | Typical In Vitro Concentration Range | Primary Use |
| This compound | Stable (does not release NO)[1] | 0 | Same as active NONOate comparator | Negative Control [1] |
| DEA NONOate | ~2 minutes[1] | 1.5[1] | 0.1 µM - 10 mM[2][3] | Fast-releasing NO Donor |
| Spermine NONOate | ~39 minutes[1] | 2[1] | 0.1 µM - 100 µM[4] | Moderate-releasing NO Donor |
| DETA NONOate | ~20 hours[1] | 2[1] | 1 µM - 1 mM[5] | Slow-releasing NO Donor |
Signaling Pathways
The Canonical NO/sGC/cGMP Signaling Pathway
The primary signaling mechanism for nitric oxide in many biological systems is the activation of soluble guanylate cyclase (sGC). This pathway is central to NO-mediated effects such as vasodilation.[6][7] Active NO donors like Spermine NONOate and DEA NONOate trigger this cascade.
The Role of this compound as a Control
This compound, due to its stability at physiological pH, does not release NO and therefore does not activate the sGC enzyme. This makes it the ideal tool to control for any non-NO-specific effects of the NONOate molecular structure or its decomposition byproducts (in the case of active NONOates).
Experimental Protocols
Preparation of Stock Solutions
Caution: NONOates are sensitive to moisture and acidic conditions. Handle them in a dry environment and use high-purity solvents.
-
Solvent Preparation: Prepare a stock of ice-cold 10 mM NaOH. NONOates are most stable in a basic solution.
-
Weighing: Briefly bring the vial of NONOate to room temperature before opening to prevent condensation. Weigh the desired amount of compound quickly.
-
Dissolution: Dissolve the NONOate in the ice-cold 10 mM NaOH to create a concentrated stock solution (e.g., 10-100 mM).
-
Storage: Aliquot the stock solution into small volumes in tightly sealed tubes and store at -80°C. Avoid repeated freeze-thaw cycles. When stored correctly, stock solutions should be stable for several months.
Protocol: Use of this compound as a Negative Control in a Cell-Based Assay
This protocol provides a general framework for comparing the effects of an active NO donor (Spermine NONOate) with the negative control (this compound).
Methodology:
-
Cell Seeding: Plate your cells of interest in an appropriate multi-well plate format and culture them under standard conditions until they reach the desired confluency.
-
Stock Dilution: Just prior to the experiment, thaw the aliquots of this compound and the active NONOate (e.g., Spermine NONOate) stock solutions on ice.
-
Working Solution Preparation: Serially dilute the stock solutions into your pre-warmed cell culture medium to achieve the final desired concentrations. Crucially, the concentration of this compound used should match the concentration of the active NO donor being tested. A typical range for Spermine NONOate is 1 µM to 100 µM.[4]
-
Controls: Prepare a "vehicle control" by adding the same volume of 10 mM NaOH used for the highest concentration of NONOate to the cell culture medium. This controls for any pH changes or solvent effects.
-
Treatment: Remove the old medium from the cells and replace it with the prepared treatment media (Vehicle, this compound, or active NONOate).
-
Incubation: Incubate the cells for the desired period. The incubation time should be chosen based on the half-life of the active NONOate and the biological question. For Spermine NONOate (t½ ≈ 39 min), time points between 30 minutes and 4 hours are common.
-
Endpoint Analysis: Following incubation, perform the relevant assay to measure the outcome of interest. This could include:
-
cGMP levels: Using an ELISA kit to confirm activation of the NO signaling pathway.
-
Cell Viability: Using assays like MTT or LDH release.
-
Gene or Protein Expression: Using qPCR or Western blotting.
-
Functional Assays: Such as vasorelaxation in tissue bath experiments.[4]
-
Expected Outcome: A true NO-dependent effect will be observed in cells treated with the active NONOate but not in cells treated with the vehicle or this compound. Any effect observed in both the active NONOate and this compound groups may be attributable to the compound's chemical structure rather than NO release.
Summary and Best Practices
-
Always use this compound as a negative control when working with other NONOates to ensure observed effects are due to nitric oxide.
-
Prepare stock solutions fresh in an alkaline buffer (e.g., 10 mM NaOH) and store them at -80°C in small aliquots.
-
The concentration of this compound in an experiment should be identical to the concentration of the active NO donor it is being compared against.
-
Always include a vehicle control to account for solvent effects.
-
Choose the active NONOate donor based on the desired kinetics of NO release for your specific biological question.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Sulpho NONOate as a Negative Control in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of smooth muscle physiology and pharmacology, nitric oxide (NO) donors are critical tools for investigating vasodilation and other relaxation responses. The NONOate class of compounds is widely used due to their ability to spontaneously release NO under physiological conditions. However, to ensure the specificity of the observed effects to NO release, a proper negative control is essential. Sulpho NONOate serves as an ideal negative control in these experiments because it does not release nitric oxide at physiological pH.[1] This application note provides a detailed protocol for utilizing this compound as a negative control in isometric tension studies of isolated aortic rings, alongside a potent NO donor, Spermine NONOate, for comparison.
Mechanism of Action: The NO-cGMP Signaling Pathway
Nitric oxide-induced smooth muscle relaxation is primarily mediated by the canonical NO-cGMP signaling pathway. In active NO donors, the released NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. The key effects of PKG activation that lead to smooth muscle relaxation include:
-
Inhibition of calcium influx: PKG can phosphorylate and inhibit L-type calcium channels, reducing the entry of extracellular calcium.
-
Enhanced calcium sequestration: PKG can activate the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to increased sequestration of calcium into intracellular stores.
-
Decreased sensitivity of the contractile apparatus to calcium: PKG can phosphorylate myosin light chain phosphatase (MLCP), leading to its activation. MLCP dephosphorylates the myosin light chain, causing smooth muscle relaxation.
It is important to note that some NO donors may also induce relaxation through cGMP-independent mechanisms, such as the direct activation of potassium channels.
Caption: The NO-cGMP signaling pathway in smooth muscle relaxation.
Experimental Workflow for Isometric Tension Studies
The following diagram outlines the typical workflow for assessing the effect of NONOates on pre-contracted aortic rings.
Caption: Workflow for isometric tension measurement in isolated aortic rings.
Protocols
Preparation of NONOate Stock Solutions
Note: NONOates are sensitive to moisture and should be handled in a dry environment.
-
Spermine NONOate (Active Compound):
-
Prepare a 10 mM stock solution by dissolving the required amount of Spermine NONOate in 10 mM NaOH.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
On the day of the experiment, thaw an aliquot and dilute to the desired working concentrations with physiological salt solution (PSS).
-
-
This compound (Negative Control):
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound in PSS.
-
This solution can be prepared fresh on the day of the experiment.
-
Isometric Tension Measurement in Isolated Rat Aortic Rings
This protocol is adapted from studies comparing the effects of different NO donors on vascular smooth muscle.[2]
-
Tissue Preparation:
-
Euthanize a male Wistar rat (250-300g) according to approved animal care protocols.
-
Excise the thoracic aorta and place it in cold PSS (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath filled with PSS.
-
Maintain the organ bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.
-
Connect one hook to a fixed support and the other to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, replacing the PSS every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a stable contraction by adding a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (PE, e.g., 1 µM).
-
Once the contraction reaches a stable plateau, begin the cumulative addition of either Spermine NONOate or this compound in increasing concentrations (e.g., 1 nM to 100 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the initial PE-induced contraction.
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the NONOate concentration.
-
Calculate the EC50 (concentration producing 50% of the maximal relaxation) and the maximal relaxation (Emax) for each compound.
-
Expected Results and Data Presentation
Spermine NONOate is expected to induce a concentration-dependent relaxation of the pre-contracted aortic rings. In contrast, this compound, being unable to release NO at physiological pH, is not expected to cause significant relaxation. The results can be summarized in a table for clear comparison.
| Compound | EC50 (M) | Maximal Relaxation (Emax, %) |
| Spermine NONOate | ~ 1 x 10-6 | > 90% |
| This compound | Not Applicable | < 10% (negligible) |
Note: The EC50 value for Spermine NONOate is an approximate value based on literature and may vary depending on experimental conditions.
Conclusion
The use of this compound as a negative control is crucial for demonstrating that the smooth muscle relaxation observed with other NONOates is specifically due to the release of nitric oxide. This application note provides a comprehensive framework for conducting such control experiments, ensuring the rigor and validity of research findings in the field of smooth muscle pharmacology. By following these protocols, researchers can confidently attribute the observed physiological effects to the NO-cGMP signaling pathway when using active NO donors.
References
Using Sulpho NONOate to Control for NONOate Vehicle Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazeniumdiolates, commonly known as NONOates, are a versatile class of compounds widely used in biomedical research to study the physiological and pathological effects of nitric oxide (NO). A key advantage of NONOates is their ability to spontaneously release NO under physiological conditions, with half-lives ranging from seconds to hours, allowing for controlled and predictable NO delivery. However, a critical aspect of experimental design that is often overlooked is the potential for confounding effects from the NONOate vehicle itself. Upon decomposition, NONOates release not only NO but also the parent amine from which they were synthesized. These parent amines can exert biological effects independent of NO, leading to misinterpretation of experimental results.
To address this, Sulpho NONOate is an indispensable negative control. At physiological pH, this compound remains stable and does not release NO.[1] Therefore, it allows researchers to distinguish the biological effects of the NO molecule from the potential non-specific or "vehicle" effects of the NONOate chemical scaffold and its decomposition byproducts. This document provides detailed application notes and protocols for the proper use of this compound as a negative control in common experimental assays.
Data Presentation: Comparative Properties of Common NONOates
To facilitate the selection of appropriate NONOates and controls for your experiments, the following table summarizes the properties of several commonly used compounds.
| NONOate Compound | Parent Amine | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of NONOate | Key Characteristics |
| This compound | Sulfonate | Does not release NO at physiological pH | 0 | Ideal negative control for NONOate vehicle effects. [1] |
| DEA NONOate | Diethylamine | ~2 minutes | 1.5 | Rapid NO release, suitable for bolus NO delivery. |
| PABA NONOate | Proli/NO | ~1.8 seconds | 2 | Extremely rapid NO release. |
| Spermine (B22157) NONOate (SPER/NO) | Spermine | ~39 minutes | 2 | Sustained NO release. The parent amine, spermine, has known biological activities.[2] |
| DETA NONOate | Diethylenetriamine | ~20 hours | 2 | Long-lasting, slow release of NO.[1] The parent amine, DETA, may have independent effects. |
| MAHMA NONOate | N-methyl-N-[6-(N-methylammoniohexyl)amino] | ~1 minute | 2 | Rapid NO release.[1] |
Understanding NONOate Vehicle Effects
The decomposition of a NONOate, such as Spermine NONOate, yields nitric oxide and the parent polyamine, spermine. While the effects of NO are often the primary focus of the study, spermine itself is a biologically active molecule involved in cell growth, proliferation, and apoptosis. Similarly, the decomposition of DETA NONOate releases diethylenetriamine. These parent amines and their metabolites can have cytotoxic or other pharmacological effects that could be mistakenly attributed to NO if proper controls are not used.[3] this compound, by not releasing NO, allows for the assessment of any effects caused by the chemical structure of the NONOate or its non-NO decomposition products.
Mandatory Visualizations
Signaling Pathway: The Role of NO in cGMP Activation
Nitric oxide's canonical signaling pathway involves the activation of soluble guanylate cyclase (sGC), leading to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to elicit various physiological responses, including vasodilation and inhibition of platelet aggregation.[4][5][6] this compound, by not releasing NO, does not initiate this cascade.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide donors: spermine/NO and diethylenetriamine/NO induce ovarian cancer cell death and affect STAT3 and AKT signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulpho NONOate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulpho NONOate is a diazeniumdiolate compound that serves as a unique tool in nitric oxide (NO) research. Unlike many other NONOates, this compound is notable for its stability at physiological pH, not releasing NO under these conditions.[1][2][3][4][5][6] This characteristic makes it an ideal negative control in experiments involving other NO-releasing NONOates, allowing researchers to distinguish between the effects of NO and the effects of the NONOate compound itself. This document provides detailed protocols for the proper dissolution and storage of this compound solutions to ensure experimental integrity and reproducibility.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, along with comparative data for other commonly used NONOates to provide context for experimental design.
| Compound | Molecular Weight | Solubility | Recommended Storage (Solid) | Stability (Solid) | Half-life (t½) | Moles of NO Released per Mole of Compound |
| This compound | 186.1 g/mol [5] | 100 mg/mL in aqueous buffers[5] | -80°C[5] or -20°C[2] | ≥ 2 years at -80°C[5] | Does not release NO at physiological pH[1][2][3][5] | 0 at physiological pH |
| DEA NONOate | 206.3 g/mol | ~10 mg/mL in PBS (pH 7.2)[7]; ~25 mg/mL in ethanol; ~2 mg/mL in DMSO and DMF | -80°C | ≥ 2 years | 2 min at 37°C (pH 7.4); 16 min at 22-25°C (pH 7.4) | 1.5[8] |
| DETA NONOate | 163.2 g/mol [9][10] | >100 mg/mL in aqueous buffers[10] | -80°C[9][10] | ≥ 2 years[9][10] | 20 hours at 37°C (pH 7.4); 56 hours at 22-25°C (pH 7.4)[9][10] | 2[9][10] |
| PAPA NONOate | 176.2 g/mol [11] | Highly soluble in water[11] | -80°C[11] | ≥ 1 year[11] | 15 min at 37°C (pH 7.4); 77 min at 22-25°C (pH 7.4)[8] | 2[3] |
Experimental Protocols
Materials
-
This compound (crystalline solid)
-
Sterile, deionized water or appropriate aqueous buffer (e.g., PBS, Tris)
-
For other NONOates: 0.01 M NaOH for stock solutions
-
Sterile, airtight vials
-
Calibrated pH meter
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Dissolving this compound
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect stability.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Dissolution: Add the weighed this compound to a sterile vial containing the appropriate volume of the desired aqueous buffer (e.g., PBS) to achieve the target concentration. This compound is readily soluble in aqueous buffers up to 100 mg/mL.[5]
-
Mixing: Gently vortex the solution until the solid is completely dissolved.
-
pH Confirmation: For this compound, the pH of the buffer should be maintained at physiological levels (typically pH 7.2-7.4) for its use as a negative control.
Protocol for Storing this compound Solutions
-
Short-Term Storage (up to 24 hours): For immediate use, solutions can be stored at 2-8°C.
-
Long-Term Storage: For longer-term storage, it is recommended to prepare aliquots of the freshly made solution and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can degrade the compound.
General Protocol for Preparing and Handling NO-Releasing NONOate Stock Solutions
While this compound does not release NO at physiological pH, it is often used alongside other NONOates that do. The following is a general protocol for handling these NO-donating compounds.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the NONOate (e.g., DEA NONOate, DETA NONOate) by dissolving it in cold 0.01 M NaOH.[9][11][12] In this alkaline environment, the NONOate is stable.
-
Stock Solution Storage: Store the alkaline stock solution in aliquots at -20°C for up to 3 months or at 0°C for up to 24 hours.[9][11][13]
-
Initiation of NO Release: To initiate the release of NO, dilute the alkaline stock solution into a larger volume of the experimental buffer at the desired pH (typically pH 7.0-7.4).[9][11][12] The decomposition of the NONOate and subsequent release of NO will begin immediately upon this pH change. The rate of release is dependent on the specific NONOate, temperature, and pH.[14]
Visualizations
Caption: Workflow for this compound Solution Preparation and Storage.
Caption: General Signaling Pathway of Nitric Oxide Released from a NONOate Donor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Labchem Catalog [dev.labchem.com.my]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. NONOate - Wikipedia [en.wikipedia.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Sulpho NONOate and Other Diazeniumdiolates in cGMP Signaling Pathway Research
Introduction
Diazeniumdiolates, commonly known as NONOates, are a versatile class of chemical compounds that serve as nitric oxide (NO) donors for in vitro and in vivo research. These compounds are characterized by the [N(O)NO]⁻ functional group attached to a nucleophile adduct, typically a primary or secondary amine. A key feature of NONOates is their ability to spontaneously decompose under physiological conditions (pH 7.4, 37°C) to release nitric oxide with first-order kinetics. The rate of NO release is highly dependent on the chemical structure of the parent amine, as well as pH and temperature, but is not influenced by enzymatic activity[1][2]. This predictable decomposition allows researchers to generate known amounts of NO over a wide range of timescales, from seconds to hours, making them invaluable tools for studying NO-mediated signaling pathways[1][3].
The primary intracellular receptor for NO is soluble guanylate cyclase (sGC). The binding of NO to the heme cofactor of sGC activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP)[4][5]. This elevation in intracellular cGMP concentration triggers a cascade of downstream events by activating cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs), ultimately leading to physiological responses such as vasodilation, neurotransmission, and inhibition of platelet aggregation[6][7].
Sulpho NONOate: A Unique Tool for cGMP Signaling Studies
Unlike most other NONOates, this compound (6-(2-amino-2-carboxyethyl)-4-sulfophenyl diazen-1-ium-1,2-diolate) possesses a unique and critical property for rigorous experimental design: it is exceptionally stable and does not spontaneously release NO at physiological pH (7.4)[1]. Its decomposition is highly pH-dependent, requiring acidic conditions to liberate NO. This stability makes this compound an ideal negative control for experiments involving other NO-releasing NONOates. By treating a parallel sample with this compound, researchers can effectively distinguish the specific effects of NO from any potential confounding effects of the NONOate chemical scaffold itself or its decomposition byproducts (the parent amine)[1].
Quantitative Data: Comparison of Common NONOates
The selection of a NONOate for an experiment is dictated by the desired rate and duration of NO exposure. The table below summarizes the properties of this compound and other commonly used diazeniumdiolates at pH 7.4 and 37°C, unless otherwise specified.
| Compound Name | Abbreviation | Half-life (t½) | Moles of NO Released per Mole of Compound | Key Characteristics & Use Cases |
| Proline NONOate | PROLI/NO | ~1.8 seconds | 2 | Extremely rapid NO release; for bolus NO delivery. |
| Diethylamine NONOate | DEA/NO | ~2 minutes | 1.5 | Rapid NO release; useful for acute stimulation of sGC.[1][8] |
| Spermine NONOate | SPER/NO | ~39 minutes | 2 | Moderate-term NO release; widely used in cell culture and tissue bath experiments.[1][8] |
| Diethylenetriamine NONOate | DETA/NO | ~20 hours | 2 | Very slow, sustained NO release; ideal for long-term cell culture studies mimicking chronic NO exposure.[1] |
| This compound | SULPHO/NO | Stable at pH 7.4 | 0 (at pH 7.4) | Does not release NO at physiological pH. Used as a negative control in NO donor experiments.[1] |
Visualizing the cGMP Signaling Pathway and NONOate Action
The following diagrams illustrate the canonical NO/sGC/cGMP signaling pathway and the mechanism of NO release from NONOate compounds.
Caption: The NO/sGC/cGMP signaling cascade initiated by NONOates.
Caption: pH-dependent release of Nitric Oxide from NONOates.
Experimental Protocols
Protocol 1: In Vitro Measurement of cGMP in Cultured Cells
This protocol describes a method to quantify intracellular cGMP accumulation in response to an NO donor using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, endothelial cells)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Active NONOate (e.g., SPER/NO) stock solution (100 mM in 10 mM NaOH, stored at -80°C)
-
This compound stock solution (100 mM in 10 mM NaOH, stored at -80°C)
-
3-isobutyl-1-methylxanthine (IBMX) solution (PDE inhibitor)
-
0.1 M HCl
-
Commercial cGMP ELISA kit
-
Plate reader capable of measuring absorbance at the wavelength specified by the ELISA kit (typically 450 nm)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) and grow to 80-90% confluency.
-
Pre-incubation: Wash cells once with serum-free medium. Add fresh serum-free medium containing a PDE inhibitor such as IBMX (e.g., 0.5 mM) to each well. Incubate for 30 minutes at 37°C to prevent cGMP degradation.
-
Treatment:
-
Prepare fresh dilutions of the active NONOate (e.g., SPER/NO) in the medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
For the negative control, prepare a matching dilution of this compound.
-
Add the diluted NONOates to the respective wells and incubate for the desired time (e.g., 10-30 minutes for SPER/NO) at 37°C. A time-course experiment is recommended for initial characterization.
-
-
Lysis: Terminate the reaction by aspirating the medium and adding 200 µL of 0.1 M HCl to each well. This stops enzymatic activity and lyses the cells. Incubate for 10 minutes at room temperature with gentle shaking.
-
Sample Collection: Scrape the cells and transfer the acidic lysate to a microcentrifuge tube. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
cGMP Quantification:
-
Collect the supernatant. This sample is now ready for the cGMP ELISA.
-
Follow the manufacturer's protocol for the chosen cGMP ELISA kit. This typically involves adding standards and samples to an antibody-coated plate, followed by incubation with an enzyme-conjugated cGMP and subsequent substrate addition for color development.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the cGMP concentration in each sample based on the standard curve. Normalize the results to the total protein content of a parallel well to account for variations in cell number.
Caption: Experimental workflow for quantifying cellular cGMP levels.
Protocol 2: Assessment of Vasodilation in Isolated Aortic Rings
This protocol outlines a functional assay to measure the vasodilatory effects of NO donors on pre-constricted rodent aortic rings, a classic method for studying cGMP-mediated smooth muscle relaxation.
Materials:
-
Isolated thoracic aorta from a rat or mouse
-
Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (B352888) (PE) or other vasoconstrictor
-
Active NONOate (e.g., SPER/NO)
-
This compound (for negative control)
-
Organ bath system with force transducer and data acquisition software
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer. Carefully remove adhering connective tissue and cut the aorta into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 80 mM KCl). After washing, contract the rings with a submaximal concentration of phenylephrine (PE, e.g., 1 µM). Once the contraction plateaus, assess endothelium integrity by adding acetylcholine (B1216132) (e.g., 10 µM). A relaxation of >70% indicates a healthy, intact endothelium.
-
Pre-constriction: Wash the rings and allow them to return to baseline. Pre-constrict the rings with a submaximal dose of PE (e.g., 1 µM) to achieve a stable contraction plateau.
-
Cumulative Dose-Response:
-
Once the PE-induced contraction is stable, add the active NONOate (e.g., SPER/NO) in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.
-
In a parallel set of rings, perform the same procedure using this compound to confirm that the vehicle and compound scaffold do not cause relaxation.
-
-
Data Analysis: Express the relaxation at each NONOate concentration as a percentage reversal of the PE-induced pre-contraction. Plot the concentration-response curve to determine parameters like EC₅₀ (the concentration causing 50% of the maximal response). Compare the response of the active NONOate to the lack of response from the this compound control.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 4. On the activation of soluble guanylyl cyclase by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 6. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulpho NONOate in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic gaseous signaling molecule that plays a critical role in a vast array of physiological and pathophysiological processes within the central nervous system (CNS). It acts as a neurotransmitter, modulates synaptic plasticity, regulates cerebral blood flow, and contributes to both neuroprotective and neurotoxic pathways.[1] The transient and reactive nature of NO necessitates the use of NO donor compounds for controlled experimental investigation of its effects.
Diazeniumdiolates, commonly known as NONOates, are a versatile class of NO donors that spontaneously decompose under physiological conditions (pH 7.4, 37°C) to release nitric oxide with predictable kinetics.[1] The rate of NO release is determined by the chemical structure of the parent amine, allowing for the selection of donors with half-lives ranging from seconds to many hours.[1] This property makes them invaluable tools in neuroscience research.
This document provides detailed application notes and protocols for the use of Sulpho NONOate , a unique member of the NONOate family, in conjunction with other NO-releasing NONOates like DETA NONOate and DEA NONOate, in key areas of neuroscience research.
The Role of this compound as a Negative Control
A critical aspect of experiments involving NO donors is to ensure that the observed biological effects are attributable to the released NO and not to the donor molecule itself or its decomposition byproducts. This compound is an ideal negative control for such experiments because it does not release nitric oxide at physiological pH .[1][2] Therefore, it allows researchers to distinguish NO-mediated effects from potential off-target effects of the NONOate chemical scaffold.
Key Characteristics of this compound:
-
Structure: Disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate[1]
-
NO Release: Does not produce NO at physiological pH (e.g., pH 7.4).[1][2]
-
Application: Used as a negative control in parallel with active NO-releasing NONOates to verify the specificity of NO-dependent effects.[1]
Application I: Neuroprotection Studies
Background: Nitric oxide has a dual role in neuronal survival. Low concentrations of NO are often neuroprotective, particularly against oxidative stress and excitotoxicity, largely through the activation of the soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[3] In contrast, high concentrations of NO can be neurotoxic. NONOates are frequently used to investigate these concentration-dependent effects.
Experimental Rationale: To demonstrate that the neuroprotective effect of an NO donor (e.g., DETA NONOate) against an insult (e.g., hydrogen peroxide or NMDA-induced excitotoxicity) is genuinely mediated by NO, parallel experiments should be conducted. One set of neuronal cultures receives the active NO donor, another receives the vehicle, a third receives the neurotoxic insult alone, and a crucial fourth group receives the insult plus this compound at the same concentration as the active donor. Protection observed with the active NONOate but not with this compound confirms the role of NO.
Quantitative Data: Neuroprotective Effects of NONOates
| NONOate Compound | Model System | Insult | Concentration Range | Outcome | Reference |
| DETA NONOate | Rat cortical neurons | Hydrogen Peroxide (H₂O₂) (20-100 µM) | 1-10 µM | Inhibited H₂O₂-induced neurotoxicity | [3] |
| DETA NONOate | Rat embryonic motor neurons | Trophic factor deprivation + l-NAME | 20 µM | Prevented motor neuron death | [4] |
| DEA NONOate | Murine mixed cortical culture | NMDA (excitotoxicity) | 1-100 µM | Decreased NMDA-induced neuronal injury | [5] |
| Spermine NONOate | Murine mixed cortical culture | NMDA (excitotoxicity) | 1-100 µM | Decreased NMDA-induced neuronal injury | [5] |
| This compound | N/A | N/A | N/A | Used as a negative control; no NO release at physiological pH | [1] |
Experimental Protocol: Neuroprotection Assay in Primary Cortical Neurons
This protocol describes how to assess the neuroprotective effects of an NO donor against hydrogen peroxide (H₂O₂)-induced oxidative stress, using this compound as a negative control.
1. Preparation of Primary Cortical Neuron Cultures: a. Dissect cortices from E18 rat or mouse embryos and place them in ice-cold dissection medium (e.g., Hibernate-E). b. Remove meninges and mince the tissue into small pieces. c. Enzymatically digest the tissue (e.g., with papain or trypsin) for 15-30 minutes at 37°C.[6] d. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[6] e. Plate the cells onto poly-D-lysine-coated culture plates or coverslips at a suitable density (e.g., 1,000–5,000 cells/mm²) in a neurobasal medium supplemented with B27 and GlutaMAX.[7] f. Culture the neurons for 7-10 days in vitro (DIV) at 37°C in a 5% CO₂ incubator before experimentation.
2. Preparation of NONOate Solutions: a. Stock Solutions: Prepare fresh 10 mM stock solutions of DETA NONOate and this compound in sterile 10 mM NaOH. Alkaline solutions are stable for short periods when stored at 0-4°C.[8] b. Working Solutions: Immediately before use, dilute the stock solutions in the neuronal culture medium to the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM).
3. Experimental Procedure: a. Set up the following experimental groups:
- Control (culture medium only)
- H₂O₂ only (e.g., 50 µM)
- DETA NONOate + H₂O₂
- This compound + H₂O₂
- DETA NONOate only
- This compound only b. Pre-treat the designated wells with the working solutions of DETA NONOate or this compound for 30 minutes. c. Add H₂O₂ to the appropriate wells to induce oxidative stress. d. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
4. Assessment of Neuronal Viability: a. Use a standard viability assay, such as the MTT assay or LDH release assay. b. For the MTT assay, incubate cells with MTT solution for 2-4 hours, then solubilize the formazan (B1609692) crystals and measure absorbance. c. For the LDH assay, collect the culture supernatant and measure LDH activity according to the manufacturer's instructions. d. Alternatively, use live/dead cell imaging with fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells).
Signaling Pathway Diagram
Caption: NO-mediated neuroprotection via the cGMP pathway.
Application II: Synaptic Plasticity (Long-Term Potentiation)
Background: Nitric oxide is a key retrograde messenger in some forms of synaptic plasticity, including long-term potentiation (LTP) at certain synapses like the hippocampal Schaffer collateral-CA1 synapse.[9][10] Postsynaptically produced NO diffuses to the presynaptic terminal, where it can activate sGC, leading to increased cGMP and enhanced neurotransmitter release. Exogenous application of NO donors can be used to induce a form of chemical LTP.
Experimental Rationale: To confirm that NO is sufficient to induce LTP, an NO donor like DEA NONOate can be applied to hippocampal slices while recording synaptic responses. If DEA NONOate induces a lasting potentiation of synaptic transmission that is not observed with the application of this compound, it supports a direct role for NO in inducing this form of plasticity. Furthermore, this chemically-induced LTP should occlude (prevent further potentiation by) subsequent electrically-induced LTP.
Quantitative Data: Effects of NONOates on Synaptic Plasticity
| NONOate Compound | Preparation | Stimulation Protocol | Concentration | Outcome | Reference |
| DEA NONOate | Rat hippocampal slices (CA1) | Paired with short tetanus | 10 µM | Generated stable, NMDA receptor-independent potentiation | [9] |
| DEA NONOate | Cerebellar slices (mossy fiber-granule cell) | 2-minute perfusion | 10 µM | Induced LTP that occluded tetanus-induced LTP | [11] |
| This compound | N/A | N/A | N/A | Used as a negative control; no effect expected on synaptic transmission | [1] |
Experimental Protocol: Chemical LTP Induction in Hippocampal Slices
This protocol outlines the procedure for inducing chemical LTP in acute hippocampal slices using an NO donor and this compound as a control.
1. Preparation of Acute Hippocampal Slices: a. Anesthetize a rodent (e.g., P15-P30 rat) and decapitate. b. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2.4 CaCl₂, 1.3 MgSO₄, 10 D-glucose.[12] c. Prepare 350-400 µm thick transverse hippocampal slices using a vibratome. d. Transfer slices to an interface or submersion recovery chamber with oxygenated ACSF at a slightly elevated temperature (e.g., 32-34°C) for at least 1 hour.[12][13]
2. Electrophysiological Recording: a. Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at 28-30°C. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). c. Establish a stable baseline of fEPSP responses for at least 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
3. Chemical LTP Induction: a. Prepare fresh working solutions of DEA NONOate and this compound in ACSF just before application. b. Switch the perfusion from standard ACSF to ACSF containing the NO donor (e.g., 10 µM DEA NONOate) for a short period (e.g., 2-5 minutes).[11] c. In a separate control experiment, perfuse a slice with ACSF containing this compound at the same concentration and for the same duration. d. After the application period, switch back to the standard ACSF perfusion. e. Continue recording the fEPSPs for at least 60 minutes post-application to monitor for potentiation. f. (Optional) Occlusion Test: After a stable potentiation is observed, apply a high-frequency electrical stimulation protocol (e.g., theta-burst stimulation) to test if further potentiation is occluded.[11]
4. Data Analysis: a. Measure the slope of the fEPSP. b. Normalize the fEPSP slope to the average slope during the baseline period. c. Plot the normalized fEPSP slope over time to visualize the induction and maintenance of potentiation.
Experimental Workflow Diagram
Caption: Workflow for chemical LTP induction using NONOates.
Summary and Best Practices
-
This compound is an essential negative control for any experiment using NONOate-class NO donors to ensure that the observed effects are specifically due to nitric oxide.
-
Prepare NONOate stock solutions fresh in dilute alkali (e.g., 10 mM NaOH) and keep them on ice to prevent premature decomposition.[8]
-
When interpreting results, be aware that at high concentrations (in the millimolar range), some NONOates may have effects independent of NO release.[14]
-
The choice of NO donor should be guided by the desired kinetics of NO release. DEA NONOate has a short half-life (minutes), making it suitable for studying acute effects, while DETA NONOate has a long half-life (hours), which is better for chronic exposure studies.[8][15]
By incorporating this compound as a negative control and following these detailed protocols, researchers can rigorously investigate the multifaceted roles of nitric oxide in neuroscience.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Neuroprotective effects of DETA-NONOate, a nitric oxide donor, on hydrogen peroxide-induced neurotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide-Dependent Production of cGMP Supports the Survival of Rat Embryonic Motor Neurons Cultured with Brain-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the neuroprotective effects of various nitric oxide donor compounds in murine mixed cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Mechanistic studies of oxidative decomposition of Angeli's salt and PAPA NONOate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Donors as Neuroprotective Agents after an Ischemic Stroke-Related Inflammatory Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sulpho NONOate as a Negative Control for Nitric Oxide-Mediated Vasodilation Studies
Audience: Researchers, scientists, and drug development professionals.
Application
To provide a robust negative control in experiments investigating nitric oxide (NO)-mediated vasodilation. Sulpho NONOate is used to differentiate true NO-dependent effects of test compounds (e.g., other NONOate-class NO donors) from potential artifacts or NO-independent mechanisms.
Introduction
Nitric oxide (NO) is a critical signaling molecule that mediates vasodilation, the widening of blood vessels. This process is fundamental to blood pressure regulation and overall cardiovascular health. The primary pathway for NO-induced vasodilation involves the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation of vascular smooth muscle cells.[1][2]
Researchers often use NO-releasing compounds, known as NO donors, to study these effects. Diazeniumdiolates (NONOates) are a popular class of donors because they spontaneously decompose under physiological conditions to release NO at predictable rates.[3] When studying the vasodilatory effect of a new NO donor, it is crucial to include a negative control to ensure that the observed relaxation is due to the released NO and not to the parent compound or its other decomposition byproducts. This compound is an ideal negative control for this purpose as it does not produce NO at physiological pH.[3]
Principle of Action
NONOates are structurally defined by a [N(O)NO]⁻ group. Their stability is highly pH-dependent; they are stable in alkaline solutions but decompose to release NO as the pH decreases towards physiological levels (pH 7.4). This compound shares the core structure of other NONOates but is modified in such a way that it remains stable and does not release NO at physiological pH.[3] This property allows it to serve as a specific control for the effects of NO release from other NONOate compounds. Any biological response observed with an active NONOate but absent with this compound can be confidently attributed to nitric oxide.
Signaling Pathway of NO-Mediated Vasodilation
The canonical pathway for NO-mediated vasodilation begins with NO diffusing from endothelial cells or an exogenous donor into vascular smooth muscle cells. There, it activates sGC, which catalyzes the conversion of GTP to cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), initiating a cascade that lowers intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.[2][4][5]
Caption: NO-sGC-cGMP signaling pathway in vascular smooth muscle.
Data Presentation
Quantitative data should be organized to clearly compare the properties and expected effects of an active NO donor versus the this compound control.
Table 1: Comparative Properties of Representative NONOates
| Property | Spermine (B22157) NONOate (Active Donor) | This compound (Negative Control) |
|---|---|---|
| Structure | Contains a [N(O)NO]⁻ group attached to a spermine molecule | Contains a [N(O)NO]⁻ group attached to a sulfonate-containing moiety |
| Half-life (t½) at pH 7.4, 37°C | ~39 minutes[6] | Stable, does not decompose to release NO[3] |
| NO Release at pH 7.4 | Yes, releases 2 moles of NO per mole of compound[6] | No[3] |
| Expected Vasodilation Effect | Dose-dependent relaxation of pre-contracted arterial rings[7][8] | No significant relaxation |
Table 2: Typical Reagent Concentrations for Ex Vivo Vasodilation Assays
| Reagent | Function | Typical Concentration Range | Citation |
|---|---|---|---|
| Phenylephrine | α1-adrenergic agonist (vasoconstrictor) | 1 µM - 10 µM | [8][9] |
| U46619 | Thromboxane A2 analogue (vasoconstrictor) | 10 nM - 100 nM | [10] |
| Acetylcholine (ACh) | Endothelium-dependent vasodilator | 10 nM - 10 µM | [9][11] |
| Spermine NONOate | Exogenous NO donor (vasodilator) | 100 nM - 100 µM | [6][8] |
| This compound | Negative Control | 100 nM - 100 µM (matching active donor) | |
| ODQ | sGC Inhibitor (blocks NO-mediated relaxation) | 10 µM - 20 µM | [7][8] |
| L-NAME | Nitric Oxide Synthase (NOS) inhibitor | 20 µM - 100 µM |[8][9] |
Experimental Protocols
Protocol 1: Preparation of NONOate Stock Solutions
Caution: NONOates are sensitive to moisture and acidic pH. Handle solid compounds in a dry environment (e.g., glove box) if possible.
-
Prepare a 10 mM NaOH solution in ultrapure water to be used as the solvent. NONOates are stable in alkaline solutions (pH > 8.0).
-
Weigh the required amount of the NONOate compound (e.g., Spermine NONOate or this compound) and dissolve it in the 10 mM NaOH solution to create a concentrated stock (e.g., 10 mM).
-
Aliquot and Store: Store the stock solution in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the experimental buffer (e.g., Krebs-Henseleit Solution) immediately before use. Decomposition and NO release will begin once the compound is in the neutral pH buffer.
Protocol 2: Ex Vivo Vasodilation Assay in Isolated Arterial Rings
This protocol describes the use of an isolated organ bath or wire myograph system to measure isometric tension in arterial segments.
-
Tissue Preparation:
-
Humanely euthanize a rat (e.g., Wistar) according to approved institutional protocols.[9]
-
Carefully dissect the thoracic aorta or femoral artery and place it in cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit Solution (KHS).
-
Under a dissecting microscope, clean the artery of adhering fat and connective tissue. Cut the vessel into rings of 2-3 mm length.[9]
-
-
Mounting and Equilibration:
-
Mount the arterial rings in an organ bath or on a wire myograph system filled with KHS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta). Replace the KHS every 15-20 minutes.[9]
-
-
Viability and Endothelium Integrity Check:
-
Assess the viability of the smooth muscle by inducing a contraction with a high-potassium solution (e.g., 60-80 mM KCl).
-
After washing and returning to baseline, induce a submaximal contraction with a vasoconstrictor like Phenylephrine (1 µM).
-
Once the contraction is stable, add Acetylcholine (e.g., 10 µM) to check for endothelium integrity. A relaxation of >80% indicates a healthy endothelium. Wash thoroughly.
-
-
Experimental Procedure:
-
Induce a stable, submaximal contraction with Phenylephrine (1 µM).
-
Once the plateau is reached, add the test compound (e.g., Spermine NONOate) or the negative control (this compound) in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the isometric tension throughout the experiment.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by Phenylephrine.
-
Plot the concentration-response curves and calculate EC₅₀ values for the active compounds.
-
References
- 1. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of spermine NONOate: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reprocell.com [reprocell.com]
- 11. Endothelium-Dependent NO-Mediated Vasodilation in Humans is Attenuated by Peripheral α1-Adrenoceptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Sulpho NONOate
Application Notes
Sulpho NONOate (Sulfo-NONOate) is a unique member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donors. A critical characteristic that distinguishes it from many other NONOates is its exceptional stability at physiological pH (pH 7.4). Under these conditions, it does not spontaneously decompose to release nitric oxide.[1] This property makes this compound an invaluable tool for researchers studying the effects of NO in biological systems.
The primary application of this compound in in vivo research is as a negative control in experiments involving other NO-releasing NONOates (e.g., DETA NONOate, PABA NONOate).[1] By administering the stable this compound, researchers can differentiate the physiological effects caused by the release of nitric oxide from those potentially caused by the NONOate compound structure itself or the vehicle solution. Its use helps to ensure that the observed biological responses are genuinely attributable to NO and not to other experimental variables.
While it does not release NO under normal physiological conditions, its chemical structure is analogous to other NONOates. Therefore, the general procedures for handling, solubilization, and administration are similar to those for active NO donors.
Experimental Protocols
The following protocols provide a general framework for the in vivo administration of this compound. These are based on established methodologies for other NONOates and general guidelines for substance administration in laboratory animals.[2][3][4][5] Dosages and volumes should be optimized for specific animal models and experimental goals.
Protocol 1: Preparation of this compound for In Vivo Administration
-
Vehicle Selection : The choice of vehicle is critical for ensuring the stability and biocompatibility of the injected solution. A common vehicle for NONOates is a sterile, chilled, basic buffer.
-
Recommended Vehicle : 10 mM NaOH in sterile saline (0.9% NaCl). The basic pH helps to maintain the stability of the NONOate prior to administration.
-
Alternative : Phosphate-buffered saline (PBS) at pH 7.4 can be used, but the stock solution should be prepared fresh immediately before use due to the gradual decomposition of some NONOates at neutral pH. For this compound, stability is less of a concern.[1]
-
-
Preparation of Stock Solution :
-
Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Weigh the required amount of this compound powder.
-
Prepare the stock solution by dissolving the powder in the chilled vehicle. For instance, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in 10 mM NaOH.
-
Vortex gently until fully dissolved. Keep the solution on ice to maximize stability.
-
-
Preparation of Dosing Solution :
-
Dilute the stock solution to the final desired concentration using the same chilled vehicle or sterile saline immediately before administration.
-
The final concentration should be calculated based on the desired dosage (e.g., in mg/kg or µmol/kg) and the injection volume appropriate for the animal model.
-
Protocol 2: Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic administration in rodents.
-
Animal Restraint : Properly restrain the animal according to approved institutional guidelines. For mice, this typically involves scruffing the neck and securing the tail. For rats, appropriate manual restraint is required.
-
Injection Site : The injection should be made into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[6]
-
Procedure :
-
Use a sterile needle of an appropriate gauge (e.g., 25-27G for mice).[6]
-
Lift the animal's hindquarters slightly to displace the abdominal organs.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ (no blood or fluid should appear in the syringe hub).[6]
-
Inject the this compound solution smoothly and withdraw the needle.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 3: Intravenous (IV) Injection
Intravenous injection allows for rapid systemic distribution. The lateral tail vein is the most common site for rodents.
-
Animal Preparation : The animal may need to be warmed gently (e.g., with a heat lamp) to cause vasodilation of the tail veins, making them easier to visualize and access.
-
Restraint : Place the animal in a suitable restraint device that exposes the tail.
-
Procedure :
-
Use a small gauge needle (e.g., 27-30G for mice).
-
Swab the tail with an alcohol pad.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a very shallow angle.
-
Successful entry is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly as a bolus.[4][6] If significant resistance is met or a blister forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor its recovery.
-
Quantitative Data
Since this compound is primarily a negative control, specific pharmacokinetic data is not typically published. The tables below provide contextual data for active NONOates and general guidelines for administration volumes in common animal models.
Table 1: Examples of In Vivo Administration of Active NONOates
| NONOate Compound | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
|---|---|---|---|---|---|
| DETA NONOate | Mouse | Intraperitoneal (i.p.) | 0.4 mg/kg/day for 7 days | Antidepressant-like effects, promotion of hippocampal neurogenesis. | [7] |
| MAHMA NONOate | Rat | Intravenous (i.v.) infusion | 3-30 nmol/kg/min | Dose-dependent inhibition of platelet aggregation and reduction in systemic arterial pressure. |[8] |
Table 2: General Recommended Maximum Injection Volumes for In Vivo Administration
| Species | Intravenous (bolus) | Intraperitoneal | Subcutaneous |
|---|---|---|---|
| Mouse | 5 ml/kg | 20 ml/kg | 20 ml/kg |
| Rat | 5 ml/kg | 10 ml/kg | 10 ml/kg |
| Rabbit | 2 ml/kg | 20 ml/kg | 10 ml/kg |
| Dog | 2.5 ml/kg | 20 ml/kg | 5 ml/kg |
Data compiled from general IACUC and laboratory animal guidelines.[2][3][4] Volumes should be minimized whenever possible.[5]
Visualizations
Signaling Pathway
The primary signaling pathway activated by nitric oxide (which this compound does not release) involves the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][9]
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lar.fsu.edu [lar.fsu.edu]
- 3. mcgill.ca [mcgill.ca]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. DETA/NONOate, a nitric oxide donor, produces antidepressant effects by promoting hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet inhibitory effects of the nitric oxide donor drug MAHMA NONOate in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with Sulpho NONOate
Welcome to the technical support center for Sulpho NONOate and other diazeniumdiolates (NONOates). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any nitric oxide (NO) dependent effects with this compound in my physiological system?
A1: this compound is not an effective nitric oxide (NO) donor at physiological pH (around 7.4). In fact, it is often used as a negative control in experiments involving other NO-releasing NONOates for this reason.[1][2][3] At this pH, it does not spontaneously decompose to release NO.[1][2][3] If your experimental design relies on this compound to increase NO concentration under physiological conditions, you will not observe the expected downstream effects.
Q2: My NONOate solution (other than this compound) is not releasing NO or the release rate is different than expected. What could be the issue?
A2: The release of NO from NONOates is highly dependent on several factors:
-
pH: NONOates are relatively stable in alkaline solutions (pH > 8.0) and their decomposition to release NO is initiated by protons.[1][4] A decrease in pH will increase the rate of NO release.[4] Ensure your buffer pH is appropriate for the desired release kinetics. Most NONOates are considered to decompose almost instantaneously at pH 5.0.[4]
-
Temperature: The decomposition of NONOates is temperature-dependent.[1] Experiments conducted at different temperatures will exhibit different NO release rates.
-
Contamination: The presence of oxidizing agents can affect the decomposition of NONOates and the stoichiometry of NO release.[5]
-
Impurities: Commercial preparations of NONOates may contain impurities, such as nitrite, which can interfere with your experiments.[6]
Q3: I am observing cellular effects with this compound, even though it's not supposed to release NO at physiological pH. What could be the cause?
A3: While this compound is used as a negative control due to its lack of NO release at physiological pH, it is possible to observe cellular effects due to mechanisms independent of NO. Some NONOate molecules themselves, or their decomposition byproducts other than NO, can have biological activity.[7] For instance, high concentrations of some NONOates have been shown to induce cellular responses that are not mediated by nitric oxide.[7] It is crucial to consider the direct effects of the compound itself or its non-NO byproducts on your experimental system.
Q4: How should I prepare and handle my this compound and other NONOate solutions?
A4: Proper preparation and handling are critical for obtaining reproducible results.
-
Storage: Most NONOates are stable as solids.[1] For short-term storage, they can be kept in an alkaline solution (e.g., 10 mM NaOH, pH > 8.0) at -20°C.[4]
-
Preparation: To initiate NO release, a stock solution of the NONOate is typically diluted in a buffer at the desired pH (e.g., phosphate (B84403) buffer at pH 7.4).[4] Tris buffers can also be used.[4]
-
Purity: Be aware of potential impurities in commercial NONOate preparations, such as nitrites, which can lead to unexpected reactions.[6]
Troubleshooting Guides
Guide 1: Unexpected Negative Results (No Effect Observed)
If you are not observing the expected biological effect with a NONOate (including this compound), consider the following troubleshooting steps.
Troubleshooting Workflow for Unexpected Negative Results
Caption: Troubleshooting workflow for unexpected negative results.
Guide 2: Unexpected Positive Results or Cellular Toxicity
If you are observing an unexpected biological effect or cellular toxicity, especially with this compound, follow this guide.
Troubleshooting Workflow for Unexpected Positive Results
Caption: Troubleshooting workflow for unexpected positive results.
Data and Protocols
Table 1: Half-lives of Common NONOates
The rate of NO release is a critical factor in experimental design. The half-life (t½) of a NONOate determines the duration and concentration of NO exposure in your system.
| NONOate | Half-life (t½) at pH 7.4, 37°C |
| PROLI NONOate | ~1.8 seconds |
| DEA NONOate | ~2 minutes |
| MAHMA NONOate | ~3.5 minutes |
| SPER NONOate | ~39 minutes |
| DPTA NONOate | ~3 hours |
| DETA NONOate | ~20 hours |
Data compiled from multiple sources.[1][4]
Experimental Protocol: Preparation of a NONOate Working Solution
This protocol provides a general procedure for preparing a NONOate solution to initiate NO release.
Workflow for Preparing a NONOate Working Solution
Caption: Protocol for preparing a NONOate working solution.
Signaling Pathway: General Mechanism of NO Action
A common pathway investigated using NO donors involves the activation of soluble guanylate cyclase (sGC).
Simplified NO/sGC/cGMP Signaling Pathway
Caption: Simplified nitric oxide signaling pathway.
This technical support guide provides a starting point for troubleshooting unexpected results with this compound and other NONOates. Always refer to the specific product information sheet for your compound and consider all experimental variables when interpreting your data.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Labchem Catalog [dev.labchem.com.my]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NONOate - Wikipedia [en.wikipedia.org]
- 5. Mechanistic studies of oxidative decomposition of Angeli's salt and PAPA NONOate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies on the Reaction between R2N-NONOates and Aquacobalamin: Evidence for Direct Transfer of a Nitroxyl Group from R2N-NONOates to Cobalt(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Sulpho NONOate
Welcome to the technical support center for Sulpho NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (Disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate) is a chemical compound belonging to the class of diazeniumdiolates, commonly known as NONOates. It is frequently used as a negative control in experiments involving other nitric oxide (NO)-donating NONOates.[1][2][3] This is because, at physiological pH (around 7.4), this compound does not release nitric oxide.[1][2][3]
Q2: If this compound does not release nitric oxide (NO) at physiological pH, what does it decompose into?
Under physiological conditions, this compound decomposes to produce nitrous oxide (N₂O) .[1] This is a key distinction from other NONOates that are designed to release NO.
Q3: What are the potential off-target effects of this compound?
The primary off-target effects of this compound are not from the compound itself but from its decomposition product, nitrous oxide (N₂O). There is currently limited evidence to suggest direct biological interactions of the this compound molecule at typical working concentrations. Therefore, unexpected results in your experiments are most likely attributable to the biological activity of N₂O.
Q4: What are the known biological effects of nitrous oxide (N₂O) in cell culture?
Nitrous oxide has been shown to exert several biological effects in in vitro systems, which could manifest as off-target effects in your experiments. These include:
-
Inhibition of cell proliferation: N₂O has been observed to inhibit the growth of certain cell types, particularly hematopoietic cells.
-
Alterations in the cell cycle: Exposure to N₂O can lead to an accumulation of cells in the early S-phase of the cell cycle.[4]
-
Effects on neuronal cells: N₂O can modulate the activity of NMDA and AMPA receptors, which are crucial for synaptic transmission.
Q5: How stable is this compound in cell culture medium?
Like other NONOates, this compound is more stable in alkaline solutions.[1] Its decomposition rate increases as the pH decreases. While specific decomposition kinetics in various cell culture media are not extensively documented, it is expected to decompose and release N₂O over the course of a typical cell culture experiment. The rate of decomposition can be influenced by the buffer composition and temperature of the medium.[5]
Troubleshooting Guides
This section provides guidance for specific issues you may encounter when using this compound as a negative control.
Problem 1: Unexpected changes in cell viability or proliferation in the this compound control group.
Possible Cause: The observed effects are likely due to the biological activity of nitrous oxide (N₂O), the decomposition product of this compound.
Troubleshooting Steps:
-
Confirm the Effect: Repeat the experiment to ensure the observation is reproducible.
-
Literature Review: Research the known effects of N₂O on your specific cell type.
-
Dose-Response Experiment: Test a range of this compound concentrations to see if the effect is dose-dependent. This can help to establish a potential threshold for the observed off-target effect.
-
Alternative Negative Control: Consider using an alternative inert control, such as the vehicle (e.g., NaOH solution) used to dissolve the this compound. This will help to differentiate between effects of the vehicle and the decomposition products of this compound.
-
Assess Cell Viability: Perform a standard cytotoxicity assay, such as the MTT or LDH assay, to quantify the impact on cell viability.
Problem 2: Inconsistent or unexpected results when comparing this compound to other NO donors.
Possible Cause: The experimental results may be influenced by factors other than the presence or absence of NO. The off-target effects of N₂O from this compound could be confounding the interpretation of the results from the NO-releasing compounds.
Troubleshooting Steps:
-
Characterize NO Donor Decomposition: Ensure that the NO donors you are using are releasing NO as expected under your experimental conditions. The decomposition rates of NONOates can be influenced by factors like pH and temperature.
-
Control for Decomposition Byproducts: Be aware that other NONOates also have decomposition byproducts in addition to NO. The observed cellular response may be a combination of NO-dependent and independent effects.
-
Use of an NO Scavenger: To confirm that the effects of your experimental NO donor are indeed mediated by NO, include a control with an NO scavenger, such as carboxy-PTIO.
-
Direct Measurement of NO: If possible, directly measure the concentration of NO being released by your positive control NONOates in your cell culture medium to correlate the NO concentration with the observed biological effect.
Quantitative Data
The following table summarizes the reported biological effects of nitrous oxide, the decomposition product of this compound, in various cell lines. Note that specific IC50 values for N₂O-induced effects are not widely reported in the literature.
| Cell Line | Effect of Nitrous Oxide (N₂O) | Concentration/Exposure | Reference |
| Human bone marrow cells | Increased proportion of early S-phase cells | 24-hour exposure | [4] |
| Adult rat hippocampal dentate gyrus | Increased cell proliferation | Single or multiple 1-hour exposures to 70% N₂O | [6][7] |
| Developing mouse brain (postnatal) | Reduced cell proliferation followed by a rebound | 4-hour exposure to 75% N₂O | [8] |
Experimental Protocols
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or other experimental compounds at the desired concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.
Visualizations
Caption: Troubleshooting workflow for unexpected effects of this compound.
Caption: Potential off-target signaling of this compound via N₂O.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of nitrous oxide on the cell cycle in human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. Nitrous Oxide Induces Prominent Cell Proliferation in Adult Rat Hippocampal Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell proliferation in developing brain after brief exposure to nitrous oxide or halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulpho NONOate Concentration for Control Experiments
Welcome to the technical support center for optimizing the use of Sulpho NONOate in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound as a negative control in nitric oxide (NO) signaling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound is a diazeniumdiolate compound that is structurally related to other NONOate-based nitric oxide (NO) donors. However, unlike other NONOates, this compound is specifically designed not to release NO at physiological pH (around 7.4).[1] This property makes it an ideal negative control for experiments investigating the effects of NO. By using this compound, researchers can differentiate between the biological effects of the NO molecule itself and any potential effects of the NONOate vehicle or its decomposition byproducts.
Q2: How should I prepare a stock solution of this compound?
Q3: What is the recommended concentration range for this compound in a control experiment?
A3: The concentration of this compound used as a negative control should be equivalent to the concentration of the active NO-donating NONOate being used in the parallel experiment. This ensures that any observed effects are not due to the concentration of the compound itself. It is crucial to maintain consistency in the molar concentration between the experimental (NO-releasing NONOate) and control (this compound) groups.
Q4: For how long is a working solution of this compound stable?
A4: While this compound is stable and does not release NO at physiological pH, it is still recommended to prepare fresh working solutions for each experiment to ensure consistency and avoid any potential degradation of the compound over time. Do not store this compound in physiological buffers for extended periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected biological effects observed in the this compound control group. | Off-target effects of the this compound molecule: The NONOate structure itself, independent of NO release, may interact with cellular components. | - Perform a concentration-response curve: Test a range of this compound concentrations to see if the effect is dose-dependent. - Use an alternative negative control: Consider a structurally different compound that does not release NO to confirm the off-target effect. - Thoroughly review the literature: Check for any published off-target effects of similar NONOate structures. |
| Variability in results between experiments using this compound. | Inconsistent preparation of this compound solution: Differences in stock solution concentration or age of the working solution can lead to variability. | - Standardize your protocol: Ensure the same procedure for preparing stock and working solutions is used for every experiment. - Always use freshly prepared working solutions: Avoid using solutions that have been stored, even for a short period. |
| The NO-donating compound shows an effect, but it is not statistically significant compared to the this compound control. | Suboptimal concentration of the NO donor: The concentration of the active NONOate may be too low to elicit a significant response above any baseline effects of the vehicle. | - Optimize the concentration of the NO donor: Perform a dose-response experiment with the active NONOate to determine the optimal concentration for your system. - Ensure the health of your experimental system: Confirm that your cells or tissues are healthy and responsive. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
0.01 M Sodium Hydroxide (NaOH), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the vial.
-
In a sterile environment, weigh out the desired amount of this compound.
-
Dissolve the solid in a small volume of 0.01 M NaOH to create a concentrated stock solution (e.g., 100 mM).
-
Vortex briefly to ensure complete dissolution.
-
This stock solution should be prepared fresh and used immediately for dilution into the experimental buffer.
-
Protocol 2: General Workflow for a Control Experiment Using this compound
This protocol outlines a general workflow for a cell-based assay. Concentrations and incubation times should be optimized for your specific experimental system.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solutions:
-
Prepare the working solution of your active NO-donating NONOate by diluting its stock solution in pre-warmed cell culture medium to the final desired concentration.
-
Prepare the working solution of this compound by diluting its stock solution in pre-warmed cell culture medium to the same final molar concentration as the active NONOate.
-
Prepare a vehicle control by adding the same volume of the solvent used for the stock solutions (e.g., 0.01 M NaOH) to an equal volume of cell culture medium.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared working solutions to the respective wells:
-
Experimental Group: Medium with the active NO-donating NONOate.
-
Negative Control Group: Medium with this compound.
-
Vehicle Control Group: Medium with the vehicle control.
-
-
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform your desired downstream analysis (e.g., cell viability assay, protein expression analysis, etc.).
Visualizing Key Concepts
To better understand the experimental logic and the underlying signaling pathway, the following diagrams are provided.
Caption: A generalized workflow for conducting a control experiment with an NO donor.
Caption: The canonical nitric oxide (NO) signaling pathway via soluble guanylate cyclase (sGC).
References
Purity considerations for Sulpho NONOate in research
Welcome to the technical support center for Sulpho NONOate. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (Disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate) is a chemical compound from the NONOate class. Its primary role in research is to serve as a negative control in experiments involving other nitric oxide (NO) donating NONOates.[1][2][3] This is because, unlike other NONOates, this compound is designed to be stable and does not release nitric oxide at a physiological pH of 7.4.[4]
Q2: What is the expected purity of this compound?
Commercial this compound is typically supplied with a purity of ≥90%.[1] It is important to check the certificate of analysis provided by the supplier for the specific purity of your batch.
Q3: How should I store this compound?
For long-term stability, this compound should be stored as a crystalline solid at -80°C.[2][5] Stock solutions, typically prepared in an alkaline buffer (pH > 8.0), can be stored for short periods at -20°C.[6] It is not recommended to store aqueous solutions for more than one day.[5]
Q4: How do I prepare a this compound solution?
To prepare a stock solution, dissolve the crystalline solid in an alkaline buffer (e.g., 10 mM NaOH). For experimental use, this stock solution can be diluted into your desired buffer, such as a phosphate (B84403) buffer at pH 7.4.[6] this compound is readily soluble in aqueous buffers (up to 100 mg/ml).[1]
Q5: Should I expect my this compound control to show any nitric oxide release?
No. At physiological pH (7.4), this compound should not generate a significant amount of nitric oxide.[4] Its purpose is to control for any effects of the NONOate structure itself, independent of NO release. If you observe NO-like effects or detect NO from your this compound solution, it may indicate a purity or stability issue.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound, particularly concerning its purity and performance as a negative control.
Problem 1: Unexpected Nitric Oxide (NO) detection from this compound solution.
Possible Causes:
-
Contamination: The this compound may be contaminated with another NO-donating NONOate.
-
Degradation: Improper storage or handling may have caused the compound to degrade into NO-releasing species. NONOates are sensitive to pH and temperature.[4]
-
Incorrect pH: The experimental buffer pH may be lower (more acidic) than intended. Most NONOates will decompose almost instantaneously at a pH of 5.0.[6] While this compound is designed for stability, extreme pH values could affect it.
-
Assay Interference: Components in the cell culture media or assay reagents may be interfering with the NO detection method (e.g., Griess assay).[7]
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your experimental buffer is at the intended physiological level (typically 7.4).
-
Assess Purity: If you suspect contamination or degradation, the purity of the compound should be assessed. A common method is High-Performance Liquid Chromatography (HPLC).
-
Run a Control Griess Assay: Perform the Griess assay on your buffer and cell culture media alone to check for background nitrite (B80452) levels that could give a false positive result.[8]
-
Contact Supplier: If the issue persists, contact the supplier with the batch number and certificate of analysis to inquire about any known issues.
Problem 2: Inconsistent results between different batches of this compound.
Possible Causes:
-
Purity Variation: There may be slight variations in purity between different manufacturing lots.
-
Age of Compound: An older batch may have undergone slow degradation, even if stored correctly.
-
Handling Differences: Inconsistent handling procedures (e.g., weighing in a humid environment, repeated freeze-thaw cycles of stock solutions) can affect compound integrity.
Troubleshooting Steps:
-
Review Certificate of Analysis: Compare the certificates of analysis for each batch, paying close attention to the reported purity and any analytical data provided.
-
Standardize Handling: Ensure all users are following a standardized protocol for preparing and handling this compound solutions.
-
Perform Qualification Test: Before starting a large experiment with a new batch, perform a small-scale test to confirm it behaves as expected (i.e., no NO release) and produces results consistent with previous batches.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related experimental parameters.
Table 1: this compound Specifications
| Parameter | Value | Reference |
| CAS Number | 61142-90-3 | [1] |
| Molecular Formula | N₂O₅S • 2Na | [1] |
| Formula Weight | 186.1 | [1] |
| Purity | ≥90% | [1] |
| λmax | 259 nm | [1] |
| Solubility (aqueous) | 100 mg/ml | [1] |
| Recommended Storage | -80°C (solid) | [2] |
Table 2: Half-lives of Common NONOates (for comparison)
Note: this compound is not included as it does not release NO at pH 7.4.
| NONOate Compound | Half-life (t½) at pH 7.4, 37°C | Reference |
| PROLI NONOate | ~1.8 seconds | [4] |
| MAHMA NONOate | ~3.5 minutes | [6] |
| DPTA NONOate | ~300 minutes (5 hours) | [6] |
| DETA NONOate | ~20 hours | [4] |
Key Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general framework for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Water with 1% phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in an alkaline buffer (e.g., 10 mM NaOH).
-
Dilute the stock solution to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase conditions.
-
-
HPLC Conditions:
-
Column: LiChrospher® RP8 (125 × 4 mm, 5 µm particle size) or equivalent.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 30 µL.[9]
-
Detection Wavelength: 259 nm (λmax of this compound).[1]
-
Gradient: A gradient elution can be employed, starting with a high aqueous component and gradually increasing the organic component (acetonitrile) to elute any potential impurities. A sample gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-30 min: 10% B
-
-
-
Analysis:
-
The chromatogram should show a major peak corresponding to this compound.
-
Purity can be estimated by the area of the main peak relative to the total area of all peaks. The presence of significant secondary peaks may indicate impurities or degradation.
-
Protocol 2: Griess Assay for Detecting Nitrite Contamination
This protocol is used to indirectly measure NO release by quantifying nitrite (NO₂⁻), a stable product of NO oxidation.[7]
-
Prepare Griess Reagent:
-
Solution I: Sulfanilamide (B372717) in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Solution II: N-(1-naphthyl)ethylenediamine (NED) in water (e.g., 0.1% NED).
-
Note: Pre-made Griess reagent kits are widely available.[10]
-
-
Sample Preparation:
-
Incubate the this compound solution in your experimental buffer (e.g., PBS, pH 7.4) at 37°C for a relevant time period (e.g., 1-4 hours).
-
If using cell culture supernatant, it is necessary to deproteinize the samples first. Mix 285 µl of supernatant with 15 µl of 20× ZnSO₄, vortex, centrifuge, and use the resulting supernatant.[10]
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite (NaNO₂) standards in the same buffer as your samples, typically ranging from 1-100 µM.
-
-
Assay Procedure:
-
Add 50 µL of each standard or sample to a 96-well plate.
-
Add 50 µL of Solution I to each well and mix.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution II to each well and mix.
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Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve. A reading significantly above the background indicates potential NO release.
-
Visualizations
Caption: Troubleshooting workflow for unexpected NO release.
Caption: Experimental workflow for the Griess Assay.
Caption: Role of this compound as a negative control.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Labchem Catalog [dev.labchem.com.my]
- 3. This compound - Immunomart [immunomart.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. NONOate - Wikipedia [en.wikipedia.org]
- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. sciencellonline.com [sciencellonline.com]
Issues with Sulpho NONOate solubility in specific buffers
Welcome to the technical support center for Sulpho NONOate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound (Disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate) is a diazeniumdiolate compound. Unlike many other NONOates, this compound is exceptionally stable at physiological pH and does not release nitric oxide (NO).[1][2] Consequently, it is widely used as a negative control in experiments involving other NO-releasing NONOate compounds.[1][2]
Q2: What is the general solubility of this compound?
This compound is highly soluble in aqueous buffers, with a reported solubility of up to 100 mg/mL.
Q3: How should this compound be stored?
For long-term stability, this compound should be stored as a crystalline solid at -80°C.
Q4: Is this compound stable in solution?
This compound is known for its stability in solution at physiological pH.[1] Unlike other NONOates, it does not spontaneously decompose to release nitric oxide under these conditions. However, the long-term stability in various buffers and at different temperatures has not been extensively reported, so it is recommended to prepare fresh solutions for critical experiments.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound and provides a framework for empirical determination in other common laboratory buffers.
| Solvent/Buffer | Concentration | Temperature | pH | Notes |
| Aqueous Buffers | Up to 100 mg/mL | Room Temperature | ~7.4 | High solubility observed. |
| Phosphate Buffer | Data not available | Room Temperature | 7.4 | Expected to be highly soluble. |
| TRIS Buffer | Data not available | Room Temperature | 7.4 | Expected to be highly soluble. |
| DMEM/RPMI Media | Data not available | 37°C | ~7.4 | Testing in small batches is recommended. |
Note: Due to the limited availability of specific solubility data in various buffers, it is recommended to empirically test the solubility of this compound in your specific experimental buffer system before preparing large volumes.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
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Bring to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture on the compound.
-
Weigh the Compound: In a clean microfuge tube, weigh out the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the tube to achieve the target concentration.
-
Vortex: Vortex the solution until the this compound is completely dissolved. Given its high solubility, this should occur readily.
-
pH Confirmation (Optional): If the buffer composition is critical for your experiment, you may want to re-check the pH of the final solution.
-
Sterilization (If required): If the solution is for cell culture experiments, sterilize it by passing it through a 0.22 µm syringe filter.
-
Use Freshly Prepared: For optimal results, it is recommended to use the solution on the day of preparation.
Troubleshooting Guide for this compound Solubility Issues
While this compound is generally highly soluble in aqueous buffers, precipitation issues can occasionally arise. This guide provides a systematic approach to troubleshoot these problems.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Question: My this compound solution appears cloudy or has visible precipitate. What should I do?
Answer: Follow these steps to diagnose and resolve the issue:
-
Verify Concentration:
-
Question: Is the concentration of this compound you are trying to dissolve significantly high (approaching or exceeding 100 mg/mL)?
-
Action: If so, try preparing a more dilute solution.
-
-
Examine Buffer Composition:
-
Question: Does your buffer have a very high salt concentration? High ionic strength can sometimes lead to the "salting out" of solutes.
-
Action: If possible, try dissolving the this compound in a buffer with a lower salt concentration. Always use high-purity water and reagents to prepare your buffers.
-
-
Check the Buffer's pH:
-
Question: Has the pH of your buffer been verified recently? Although this compound is stable across a range of pH values, extreme pH could potentially affect its solubility.
-
Action: Measure the pH of your buffer and adjust if necessary. Prepare fresh buffer if there is any doubt about its quality.
-
-
Consider Temperature Effects:
-
Question: Did the precipitation occur after the solution was cooled (e.g., stored on ice or in the refrigerator)?
-
Action: Some compounds are less soluble at lower temperatures. Try gently warming the solution to see if the precipitate redissolves. For future experiments, you may need to prepare the solution fresh and use it at room temperature.
-
Diagram: Factors Affecting this compound Solubility
Caption: Key factors influencing the solubility of this compound.
References
Long-term stability of Sulpho NONOate in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Sulpho NONOate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (sodium 1-(sulfooxy)diazen-1-ium-1-olate) is a diazeniumdiolate compound. Unlike many other NONOates, it is exceptionally stable and does not release nitric oxide (NO) at a significant rate at physiological pH (around 7.4).[1][2][3] For this reason, it is often used as a negative control in experiments involving other NO-releasing NONOates to ensure that any observed effects are due to the released NO and not the parent compound or its decomposition products.[1][3]
Q2: What is the expected long-term stability of this compound in a typical experiment?
Under physiological conditions (pH 7.4 and 37°C), this compound is highly stable and exhibits a very long half-life, meaning it will not spontaneously decompose and release significant amounts of NO over the course of a typical experiment.[1] Its stability at neutral pH is a key feature that distinguishes it from other NONOates.
Q3: How should I store this compound for long-term use?
For long-term storage, solid this compound should be stored at -80°C in a tightly sealed container, protected from moisture and air.[2][4] Similar to other NONOates, minimizing exposure to atmospheric moisture is crucial for maintaining its integrity.
Q4: Can I prepare a stock solution of this compound? How should it be stored?
Yes, you can prepare stock solutions. For maximum stability, it is recommended to prepare stock solutions in an alkaline buffer (pH > 8.0), such as 10 mM NaOH.[5] Under these conditions, the NONOate structure is stabilized. Alkaline stock solutions can be stored for short periods at -20°C.[5] It is advisable to prepare fresh working solutions in your experimental buffer immediately before use.
Q5: What solvents can I use to dissolve this compound?
This compound is soluble in aqueous buffers. For other NONOates, organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) purged with an inert gas have been used to prepare concentrated stock solutions.[4][6] If using organic solvents, ensure the final concentration in your experiment is low enough to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected biological effects observed with this compound control. | Contamination of the this compound stock. | Use a fresh, unopened vial of this compound. Ensure all buffers and equipment are sterile and free of contaminants. |
| Incorrect pH of the experimental buffer. | Verify the pH of your buffer. While this compound is stable at physiological pH, extreme pH values could potentially affect its stability or interact with other components in your system. | |
| The observed effect is independent of nitric oxide. | Consider that the parent molecule itself, though generally inert, might have some off-target effects in your specific experimental model. Investigate other types of negative controls if possible. | |
| Difficulty dissolving solid this compound. | Improper storage leading to hydration or degradation. | Ensure the compound has been stored correctly at -80°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Low solubility in the chosen solvent. | While soluble in aqueous solutions, for high concentrations, consider preparing a stock in a small amount of alkaline solution (e.g., 10 mM NaOH) before diluting into your experimental buffer. | |
| Suspected degradation of this compound stock solution. | Stock solution stored for too long or at an inappropriate temperature/pH. | Prepare fresh stock solutions for each experiment. If storing for a short period, use an alkaline buffer and store at -20°C.[5] Avoid repeated freeze-thaw cycles. |
| Exposure to light or contaminants. | Store stock solutions in the dark and ensure they are tightly sealed to prevent contamination. |
Data Presentation
The stability of NONOates is highly dependent on their chemical structure, pH, and temperature. The following table summarizes the half-lives of several common NONOates to provide context for the high stability of this compound.
| NONOate | Half-life (t½) at pH 7.4, 37°C | Half-life (t½) at pH 7.4, 22-25°C | Moles of NO Released per Mole of Compound |
| This compound | Does not produce NO at physiological pH[1] | Does not produce NO at physiological pH[1] | 0 |
| PROLI NONOate | ~1.8 seconds[1] | - | 2[1] |
| MAHMA NONOate | ~1 minute[1] | ~3 minutes[1] | 2[1] |
| DEA NONOate | ~2 minutes[1] | ~16 minutes[1] | 1.5[1] |
| PAPA NONOate | ~15 minutes[7] | ~77 minutes[7] | 2[7] |
| SP NONOate | ~39 minutes[1] | ~230 minutes[1] | 2[1] |
| DPTA NONOate | ~3 hours[1] | ~5 hours[1] | 2[1] |
| DETA NONOate | ~20 hours[1] | ~56 hours[1] | 2[1] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solution
-
Preparation of Alkaline Buffer: Prepare a 10 mM sodium hydroxide (B78521) (NaOH) solution in high-purity water.
-
Weighing this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. In a sterile environment, weigh the desired amount of the compound.
-
Dissolution: Dissolve the weighed this compound in the 10 mM NaOH solution to the desired stock concentration. Gently vortex to ensure complete dissolution.
-
Storage: For immediate use, this stock solution can be kept on ice. For short-term storage (up to 24 hours), store at -20°C in a tightly sealed, light-protected container.[5]
-
Preparation of Working Solution: Just before the experiment, dilute the alkaline stock solution into your final experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired working concentration.
Protocol 2: General Experiment Utilizing this compound as a Negative Control
-
Experimental Setup: Prepare your biological system (e.g., cell culture, isolated organ bath) according to your standard protocol.
-
Preparation of Test and Control Solutions:
-
Test Solution: Prepare the working solution of your active NO-donating NONOate in the experimental buffer.
-
Negative Control Solution: Prepare the working solution of this compound in the experimental buffer at the same concentration as the test compound.
-
Vehicle Control: Prepare the experimental buffer with the same final concentration of any solvent used to dissolve the NONOates (if applicable).
-
-
Application: Add the respective solutions to your experimental system.
-
Data Acquisition: Monitor and record the biological response over the desired time course.
-
Analysis: Compare the response of the system treated with the active NONOate to the responses of the this compound control and the vehicle control. A significant difference between the active compound and the this compound control indicates an NO-dependent effect.
Mandatory Visualizations
Caption: Experimental workflow for using this compound.
Caption: Simplified NO signaling pathway and the role of this compound.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Labchem Catalog [dev.labchem.com.my]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. NONOate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tind.wipo.int [tind.wipo.int]
Technical Support Center: Cellular Toxicity of High Concentrations of Sulpho NONOate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulpho NONOate and other NONOate compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any nitric oxide (NO)-related effects in my experiment when using this compound?
A1: this compound is generally considered a stable compound at physiological pH (7.4) and does not spontaneously release nitric oxide under these conditions.[1] Consequently, it is often used as a negative control in experiments involving other NO-releasing NONOate compounds.[1] If your experimental design relies on the generation of NO from this compound at physiological pH, you will likely not observe the expected downstream effects.
Q2: I am observing unexpected cytotoxicity at high concentrations of this compound. What could be the cause?
A2: While this compound does not typically release NO at physiological pH, high concentrations of the compound itself may induce cellular toxicity through mechanisms independent of nitric oxide.[2] These effects could be related to osmotic stress, interactions with cellular components, or the presence of impurities. It is crucial to distinguish between NO-mediated toxicity and direct compound toxicity.
Q3: How do I choose the right NONOate for my experiment?
A3: The choice of NONOate depends on the desired rate and duration of NO release. NONOates have a wide range of half-lives, from seconds to hours.[1] For example, DETA NONOate has a half-life of about 20 hours at 37°C and pH 7.4, providing a sustained release of NO.[1] In contrast, other NONOates have much shorter half-lives, offering a rapid burst of NO. Consider the specific requirements of your experimental system when selecting a NONOate.
Q4: What are the typical mechanisms of cell death induced by high concentrations of NO-releasing NONOates?
A4: High concentrations of nitric oxide can induce both apoptosis and necrosis in a dose-dependent and cell-type-specific manner.[3][4] NO can trigger apoptosis through the activation of caspase cascades.[5][6][7] However, at very high concentrations, NO can lead to the formation of toxic reactive nitrogen species like peroxynitrite, which may induce necrosis.[4]
Q5: Can NONOates affect cell viability assays?
A5: Yes, the parent NONOate compound or its decomposition products (other than NO) could potentially interfere with the reagents used in cell viability assays. It is advisable to include proper controls, such as decomposed NONOate solutions, to account for any non-NO-related effects on the assay itself.[2]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity with this compound
This guide will help you troubleshoot unexpected cell death when using this compound, which is typically used as a negative control.
dot
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Guide 2: Interpreting Cell Viability Results with NO-Donating NONOates
This guide provides steps for correctly interpreting cell viability data in the presence of NO-releasing NONOates.
dot
Caption: Workflow for interpreting NONOate-induced changes in cell viability.
Data Presentation
Table 1: Characteristics of Common NONOate Compounds
| NONOate Compound | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of NONOate | Primary Use in Research |
| This compound | Stable (does not release NO at physiological pH) | 0 | Negative Control[1] |
| DETA NONOate | ~20 hours | 2 | Long-term, sustained NO donor[1] |
| Spermine NONOate | ~39 minutes | 2 | Intermediate-term NO donor[1] |
| PROLI NONOate | ~1.8 seconds | 2 | Rapid, short-term NO donor[1] |
| DEA NONOate | ~2.1 minutes | 1.5 | Rapid, short-term NO donor |
Table 2: Effects of High Concentrations of NO-Releasing NONOates on Cell Viability
| NONOate | Cell Line | Concentration | Effect on Cell Viability | Assay Used |
| DETA NONOate | A375 & SB2 Melanoma | ≥50 µM | Significant dose-dependent reduction | MTT[8] |
| Spermine NONOate | C6 & Human Glioblastoma | 10⁻² M | Growth arrest | Not specified[3] |
| DETA NONOate | Ovarian Cancer Cells | High concentrations | Decreased cell proliferation | CCK8[9] |
| GSNO (an S-nitrosothiol NO donor) | N2a Neuroblastoma | 1 mM | ~20-25% reduction | Resazurin, WST-8, MTT[10] |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
This protocol outlines the steps to quantify nitrite (B80452), a stable and quantifiable breakdown product of NO in aqueous solutions.
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Sample Preparation:
-
Culture cells to the desired confluence in a multi-well plate.
-
Treat cells with the NONOate compound at various concentrations for the desired time period.
-
Include a negative control (e.g., vehicle-treated cells) and a positive control (e.g., a known concentration of sodium nitrite).
-
Collect the cell culture supernatant.
-
-
Griess Reagent Preparation:
-
Prepare a 1% sulfanilamide (B372717) solution in 5% phosphoric acid.
-
Prepare a 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution in water.
-
Mix equal volumes of the sulfanilamide and NED solutions immediately before use. This is the Griess reagent.
-
-
Assay Procedure:
-
Add 50 µL of the collected cell culture supernatant to a 96-well plate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the experimental samples by interpolating from the standard curve.
-
Protocol 2: Assessment of Cell Viability using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for your cell line.
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Allow cells to adhere overnight.
-
Treat cells with various concentrations of the NONOate compound. Include appropriate controls (untreated cells, vehicle control, and a positive control for cytotoxicity).
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
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Following treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
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Carefully remove the medium from each well.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
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Subtract the background absorbance (from wells with no cells).
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Express the results as a percentage of the viability of the untreated control cells.
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Signaling Pathway Diagrams
dot
Caption: The canonical NO/sGC/cGMP signaling pathway.
dot
Caption: A generalized pathway of NO-induced apoptosis.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth inhibition and chemosensitization of exogenous nitric oxide released from NONOates in glioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide inhibits caspase activation and apoptotic morphology but does not rescue neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide and its role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide and caspase 3 mediated cytokine induced apoptosis in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide as a Potential Adjuvant Therapeutic for Neuroblastoma: Effects of NO on Murine N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding artifacts when using Sulpho NONOate as a control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when using Sulpho-NONOate as a control in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Sulpho-NONOate used as a negative control in nitric oxide (NO) research?
A1: Sulpho-NONOate is structurally similar to other NONOate-class NO donors but is designed to be stable and not release nitric oxide at physiological pH (around 7.4).[1][2][3] This characteristic allows researchers to control for any effects of the NONOate chemical scaffold itself, independent of NO release.
Q2: What are the potential sources of artifacts when using Sulpho-NONOate?
A2: While Sulpho-NONOate is a reliable negative control, potential artifacts can arise from several sources:
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Impurities: The purity of the Sulpho-NONOate compound is crucial. Trace impurities from the synthesis process could have biological activity.
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Slow Decomposition: Although stable, very slow decomposition over long experimental periods (e.g., multi-day cell culture) could potentially occur, especially if the pH of the culture medium changes.
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Interaction with Media Components: Complex cell culture media contain numerous components like amino acids, vitamins (e.g., riboflavin), and metal ions that could potentially interact with Sulpho-NONOate or its minimal decomposition byproducts. It has been noted that some media components can react with reactive nitrogen species, which could lead to artifactual results.
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Formation of Other Reactive Species: Some sources suggest that Sulpho-NONOate may produce nitrous oxide (N₂O) at physiological pH.[1][2] While not NO, N₂O could have biological effects in some systems.
Q3: I'm observing unexpected effects in my Sulpho-NONOate control group. How can I troubleshoot this?
A3: If you are observing unexpected effects, consider the following troubleshooting steps:
-
Verify Compound Integrity:
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Ensure your Sulpho-NONOate has been stored correctly at -80°C and protected from moisture.
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Prepare fresh stock solutions in an appropriate solvent (e.g., 0.01 M NaOH) immediately before use. Do not store aqueous solutions for extended periods.
-
-
Run Additional Controls:
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Vehicle Control: Include a control group treated with only the vehicle used to dissolve the Sulpho-NONOate (e.g., the final concentration of NaOH in the media).
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"Decomposed" NONOate Control: For NO-releasing NONOates, a control with the fully decomposed compound can help identify effects of the parent amine. While less critical for the stable Sulpho-NONOate, it's a good practice in NONOate experiments.
-
-
Evaluate Long-Term Stability:
-
If your experiments run for multiple days, consider the possibility of slow degradation. You can test the stability of Sulpho-NONOate in your specific cell culture medium over the time course of your experiment by incubating it under the same conditions and then analyzing for any changes, if you have the analytical capabilities.
-
-
Consider Media Interactions:
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Be aware that components in your cell culture medium could interact with your test compounds. If you suspect an interaction, you could try a simpler, defined medium for a short-term experiment to see if the artifact persists.
-
Experimental Protocols
Protocol 1: Preparation of Sulpho-NONOate Stock Solution
This protocol outlines the steps for preparing a stable stock solution of Sulpho-NONOate.
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Materials:
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Sulpho-NONOate solid
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0.01 M Sodium Hydroxide (NaOH), chilled on ice
-
Sterile, conical tubes
-
Inert gas (e.g., argon or nitrogen), if available for purging
-
-
Procedure:
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Equilibrate the vial of Sulpho-NONOate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Sulpho-NONOate in a sterile tube.
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Add the appropriate volume of ice-cold 0.01 M NaOH to achieve the desired stock concentration (e.g., 100 mM).
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Gently vortex to dissolve the solid completely.
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If available, purge the headspace of the tube with an inert gas before sealing.
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Use the stock solution immediately for dilutions into your experimental buffer or cell culture medium. Do not store the aqueous stock solution.
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Protocol 2: Experimental Workflow for Using Sulpho-NONOate as a Control
This workflow ensures the proper use of Sulpho-NONOate as a negative control alongside an active NO donor.
Data Presentation
The following table summarizes the stability of various NONOates, highlighting why Sulpho-NONOate is a suitable negative control due to its stability at physiological pH.
| NONOate Compound | Half-life (t½) at pH 7.4, 37°C | Moles of NO Released per Mole of Compound |
| PROLI NONOate | ~1.8 seconds | 2 |
| DEA NONOate | ~2 minutes | 1.5 |
| PAPA NONOate | ~15 minutes | 2 |
| Spermine NONOate | ~39 minutes | 2 |
| DETA NONOate | ~20 hours | 2 |
| Sulpho-NONOate | Stable (does not release NO) | 0 |
Data compiled from multiple sources.[3]
Signaling Pathways
Potential for Off-Target Effects on Redox Signaling
While Sulpho-NONOate itself is not designed to be redox-active, impurities or unexpected interactions in the complex cellular environment could potentially influence cellular redox signaling pathways. It is crucial to distinguish true NO-mediated effects from these potential artifacts.
The diagram below illustrates a simplified overview of a generic redox signaling pathway that could be inadvertently affected. An artifact (e.g., a redox-active impurity) could potentially alter the cellular redox state (e.g., the GSH/GSSG ratio), which in turn could affect downstream signaling cascades, independent of any NO-related mechanism.
References
Degradation products of Sulpho NONOate and their potential effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulpho NONOate.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from other NONOates?
This compound (disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate) is a member of the diazeniumdiolate (NONOate) class of compounds. Unlike most other NONOates, this compound is exceptionally stable at physiological pH (7.4) and does not spontaneously release nitric oxide (NO) under these conditions.[1][2][3] This characteristic makes it an ideal negative control for experiments involving other NO-donating NONOates.[1][2][3]
2. What are the degradation products of this compound?
At physiological pH, this compound is stable and does not readily degrade to produce nitric oxide.[1] While most NONOates decompose in aqueous solutions to yield two molecules of NO and the corresponding parent amine, this compound's structure confers significant stability.[1][4] Information regarding its degradation products under non-physiological conditions (e.g., extreme pH or enzymatic action) is not extensively detailed in the literature, reinforcing its primary use as a stable control compound.
3. What are the potential biological effects of this compound and its degradation products?
Given its stability and lack of NO release at physiological pH, this compound is generally considered to be biologically inert in the context of NO-mediated signaling pathways.[1] Its primary "effect" in an experimental setting is the absence of effects seen with NO-releasing compounds, thereby serving to confirm that the observed effects of other NONOates are indeed due to the release of nitric oxide. There is limited information on the direct biological effects of the intact this compound molecule or its potential degradation products under specific conditions.
4. How should this compound be stored?
Like other NONOates, this compound is stable as a solid. For long-term storage, it is recommended to keep it in a sealed container under an inert atmosphere (like nitrogen or argon) at -80°C.[5] Stock solutions should be prepared in an alkaline buffer (e.g., 10 mM NaOH) where NONOates are most stable, and stored at low temperatures.[4] It is not recommended to store aqueous solutions for extended periods.[5]
5. Can this compound be used to study the effects of nitroxyl (B88944) (HNO)?
Some NONOates, like IPA NONOate, can release nitroxyl (HNO) in addition to NO.[1] However, since this compound does not decompose to release NO at physiological pH, it is not a suitable donor for HNO. For studies involving HNO, Angeli's salt is a commonly used donor.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected biological activity observed with this compound. | 1. Contamination: The this compound sample may be contaminated with another NONOate or a different biologically active compound. 2. Incorrect pH: The experimental buffer may not be at a physiological pH, potentially leading to some degradation. 3. Cellular Metabolism: In rare cases, specific cell types might metabolize the compound through unknown pathways. | 1. Use a new, unopened vial of this compound. Verify the purity of the compound if possible. 2. Double-check the pH of all buffers and solutions used in the experiment. Ensure the final pH of the culture medium is stable after the addition of the compound. 3. To investigate this, perform control experiments with cell-free systems to see if the compound itself has any direct effects on the molecules you are studying. |
| This compound appears to be releasing NO. | 1. Incorrect pH: The most likely cause is an acidic pH, which can induce the decomposition of NONOates.[4] 2. Contamination: The sample may be contaminated with an NO-releasing NONOate. | 1. Ensure all solutions are buffered to pH 7.4 or slightly above. NONOates are generally stable in alkaline solutions (pH > 8.0).[4] 2. Obtain a fresh, certified sample of this compound. |
| Variability in results when using this compound as a negative control. | 1. Improper Storage: Degradation of the solid compound or stock solution due to exposure to moisture or air.[5] 2. Inconsistent Solution Preparation: Variations in the concentration of stock solutions. | 1. Store the solid compound at -80°C under an inert gas.[5] Prepare fresh stock solutions in 10 mM NaOH before each experiment. 2. The concentration of NONOate stock solutions can be verified by UV spectrophotometry.[5] |
Quantitative Data
Table 1: Characteristics of Representative NONOates
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Compound | Key Characteristics |
| This compound | Stable | 0 | Does not release NO at physiological pH; used as a negative control.[1] |
| PROLI NONOate | ~1.8 seconds | 2 | Very rapid NO release.[1] |
| DEA NONOate | ~2 minutes | 1.5 | Rapid NO release.[1] |
| PAPA NONOate | ~15 minutes | 2 | Moderate NO release.[1] |
| DETA NONOate | ~20 hours | 2 | Very slow and prolonged NO release.[1] |
Experimental Protocols
Protocol 1: Validating the Inert Nature of this compound as a Negative Control Using the Griess Assay
This protocol aims to demonstrate that this compound does not release NO in physiological buffer, in contrast to an NO-donating NONOate like DETA NONOate.
Materials:
-
This compound
-
DETA NONOate (positive control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent System (e.g., from a commercial supplier)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of this compound and DETA NONOate in 10 mM NaOH.
-
Prepare Working Solutions: Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 100 µM. Also, prepare a "vehicle control" of 10 mM NaOH diluted to the same final concentration in PBS.
-
Incubation: Incubate the working solutions (this compound, DETA NONOate, and vehicle control) at 37°C.
-
Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots from each solution for analysis.
-
Griess Assay:
-
Add 50 µL of each sample to a well in the 96-well plate in triplicate.
-
Add 50 µL of the sulfanilamide (B372717) solution (from the Griess Reagent System) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Convert absorbance values to nitrite (B80452) concentration using a standard curve prepared with sodium nitrite. Plot nitrite concentration versus time for each compound.
Expected Results:
-
DETA NONOate: A time-dependent increase in nitrite concentration, indicating the release of NO which then oxidizes to nitrite.
-
This compound: No significant increase in nitrite concentration over time, similar to the vehicle control. This confirms that this compound does not release NO under these conditions.
Visualizations
Caption: Workflow for using this compound as a negative control.
Caption: Decision tree for selecting a NONOate or a negative control.
Caption: Contrasting signaling of an NO donor and this compound.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NONOate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. Mechanistic studies of oxidative decomposition of Angeli's salt and PAPA NONOate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Anomaly in the NONOate Family: Validating Sulpho NONOate's Lack of Nitric Oxide Release
For researchers in drug development and the broader scientific community, the precise and controlled delivery of nitric oxide (NO) is a critical tool. Diazeniumdiolates, or NONOates, are a class of compounds revered for their ability to spontaneously release NO under physiological conditions. However, not all members of this family behave as expected. This guide provides a comparative analysis of Sulpho NONOate, validating its unique characteristic as a NONOate that does not release nitric oxide at physiological pH, thereby establishing its role as an ideal negative control in NO-related research.
This guide will delve into the experimental validation of this compound's inertness in NO release, compare its properties to other common NO-releasing NONOates, and provide detailed protocols for the experimental verification of these claims.
Comparative Analysis of NONOate Compounds
The defining feature of most NONOates is their pH-dependent decomposition to release nitric oxide.[1] This release is predictable and follows first-order kinetics, making them valuable research tools.[1] The rate of NO release, characterized by the compound's half-life (t½), varies significantly across different NONOates, ranging from seconds to hours.[1]
In stark contrast, this compound is repeatedly documented as not producing NO at physiological pH.[1] This distinct property makes it an excellent negative control in experiments designed to study the effects of nitric oxide, allowing researchers to isolate the effects of NO from those of the NONOate chemical scaffold itself.
Below is a table summarizing the nitric oxide release characteristics of this compound compared to other commonly used NONOates.
| Compound | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Compound | Reference |
| This compound | Does not release NO at physiological pH | 0 | [1] |
| Spermine NONOate | 39 minutes | 2 | [1] |
| DETA NONOate | 20 hours | 2 | [1] |
| MAHMA NONOate | ~1.3 minutes | Not specified | [2] |
| Diethylamine NONOate | Not specified | 1.5 ± 0.2 | [3] |
Experimental Validation: The Griess Assay
The lack of NO release from this compound can be experimentally verified using the Griess assay. This colorimetric method is a straightforward and widely used technique to indirectly quantify NO by measuring the concentration of nitrite (B80452) (NO₂⁻), a stable and measurable product of NO oxidation in aqueous solutions.[4][5][6]
Experimental Workflow: Griess Assay for NONOates
The following diagram illustrates the workflow for comparing the NO release from this compound and an NO-releasing NONOate like DETA NONOate using the Griess assay.
Detailed Experimental Protocol: Griess Assay
Materials:
-
This compound
-
DETA NONOate (or another NO-releasing NONOate)
-
Sodium Nitrite (for standard curve)
-
Griess Reagent:
-
Component A: Sulfanilamide solution
-
Component B: N-(1-naphthyl)ethylenediamine (NED) solution
-
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Alkaline buffer (e.g., 10 mM NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and DETA NONOate in alkaline buffer to prevent premature decomposition.
-
Prepare a series of sodium nitrite standards in PBS (e.g., 0-100 µM) to generate a standard curve.
-
Prepare the Griess reagent according to the manufacturer's instructions, typically by mixing equal volumes of Component A and Component B just before use.
-
-
Initiation of NO Release:
-
In a 96-well plate, add a defined volume of PBS (pH 7.4) to each well.
-
To initiate the experiment, add a small volume of the NONOate stock solutions to their respective wells to achieve the desired final concentration. Include a control well with only PBS.
-
-
Incubation:
-
Incubate the microplate at 37°C. Take readings at various time points (e.g., 0, 30, 60, 120 minutes) to observe the kinetics of NO release.
-
-
Griess Reaction and Measurement:
-
At each time point, add the prepared Griess reagent to each well containing the NONOate solutions and the nitrite standards.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for the colorimetric reaction to complete. A pink/magenta color will develop in the presence of nitrite.
-
Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (PBS + Griess reagent) from all readings.
-
Plot the absorbance of the sodium nitrite standards versus their known concentrations to create a standard curve.
-
Use the standard curve to determine the concentration of nitrite in the experimental wells at each time point. This concentration corresponds to the amount of NO released.
-
Expected Results:
-
This compound: No significant increase in absorbance should be observed over time, indicating that the nitrite concentration remains at or near zero, thus confirming the lack of NO release.
-
DETA NONOate: A time-dependent increase in absorbance will be observed, corresponding to a steady release of NO and its conversion to nitrite.
Signaling Pathways and Logical Relationships
The fundamental difference between this compound and other NONOates lies in their chemical stability and decomposition pathways under physiological conditions. The following diagram illustrates this logical relationship.
Conclusion
The evidence strongly supports the classification of this compound as a non-releaser of nitric oxide at physiological pH. This unique characteristic distinguishes it from the majority of NONOate compounds and solidifies its critical role as a negative control in nitric oxide research. By employing the straightforward and reliable Griess assay, researchers can confidently validate this property and ensure the integrity of their experimental findings. The use of this compound allows for the precise attribution of observed biological effects to nitric oxide, rather than to the parent NONOate molecule, thereby advancing the understanding of NO's complex role in physiology and pathophysiology.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Sulpho NONOate and Spermine NONOate for Nitric Oxide Research
In the field of nitric oxide (NO) research, diazeniumdiolates, commonly known as NONOates, are invaluable tools for their ability to spontaneously release NO under physiological conditions. The selection of an appropriate NO donor is critical, as the kinetics of NO release can significantly influence experimental outcomes. This guide provides a detailed comparison of two widely used NONOates: Sulpho NONOate and Spermine (B22157) NONOate, to assist researchers in making an informed choice for their specific study needs.
Physicochemical Properties and NO Release Kinetics
The primary distinction between this compound and Spermine NONOate lies in their chemical structure, which dictates their stability and rate of NO release. Spermine NONOate is characterized by a longer half-life, providing a sustained release of NO. In contrast, other NONOates like this compound are known for their rapid decomposition and NO release.
It is important to note that this compound is stable and does not release NO at physiological pH.[1][2][3] For this reason, it is often employed as a negative control in experiments involving other NO-releasing agents.[1][2][3]
Table 1: Physicochemical Properties and Release Kinetics
| Property | This compound | Spermine NONOate |
| Alternate Names | Sulfi/NO | SPER/NO, Spermine nitric oxide complex[4] |
| CAS Number | 61142-90-3[1] | 136587-13-8[4][5] |
| Molecular Formula | N₂O₅SNa₂[6] | C₁₀H₂₆N₆O₂[4] |
| Molecular Weight | 186.06 g/mol [6] | 262.35 g/mol [4] |
| Solubility | Soluble in water | Soluble to 100 mM in water[7] |
| Half-life (t½) at pH 7.4, 37°C | Does not produce NO at physiological pH[1][2][3] | 39 minutes[3][7] |
| Half-life (t½) at pH 7.4, 22-25°C | Does not produce NO at physiological pH | 230 minutes[3][7] |
| Moles of NO Released | 0 | ~2 moles per mole of parent compound[3][8] |
The decomposition of NONOates is a pH-dependent, first-order process.[3][5][7] While stable in alkaline solutions (e.g., 0.01 M NaOH), their decomposition is nearly instantaneous at an acidic pH of 5.0.[9][10]
Comparative Performance in Biological Systems
The differing NO release profiles of this compound and Spermine NONOate lead to distinct biological effects. The sustained release from Spermine NONOate is often preferred for studies aiming to mimic endogenous NO signaling. For instance, in angiogenesis studies, Spermine NONOate has been shown to be highly effective in promoting endothelial tube formation and inducing both ex vivo and in vivo angiogenesis.[11] Its unique release pattern appears to be optimal for recovering angiogenesis hampered by ischemia.[11]
The vasorelaxant properties of Spermine NONOate have also been well-characterized. It induces relaxation of rabbit aorta with an EC₅₀ of 6.2 μM. In rat pulmonary arteries, responses to Spermine NONOate were more sustained (over 60 minutes) compared to faster-releasing NONOates.[12]
Given that this compound does not release NO at physiological pH, its primary role is as a control to ensure that observed biological effects are due to NO release from the active NONOate and not from the parent molecule or its decomposition products other than NO.
A common signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway. NO binds to sGC, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase G (PKG) to mediate various cellular responses, including vasodilation.
Experimental Protocols
Due to their instability in acidic or neutral aqueous solutions, NONOates should be prepared as concentrated stock solutions in a basic buffer and stored at low temperatures.
-
Reagents:
-
Spermine NONOate solid
-
This compound solid (for control experiments)
-
Sterile 0.01 M NaOH
-
Physiological buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a 10 mM stock solution of the NONOate by dissolving the solid in ice-cold 0.01 M NaOH.
-
Vortex briefly to ensure complete dissolution.
-
The concentration of the stock solution can be verified spectrophotometrically. Spermine NONOate has a UV absorbance maximum at 252 nm (ε = 8,500 M⁻¹ cm⁻¹).[9][13]
-
Store the stock solution in small aliquots at -80°C.[7][9] Alkaline solutions are stable for at least 24 hours at 0°C.[9]
-
For experiments, thaw an aliquot and dilute it to the final working concentration in the desired physiological buffer (pH 7.4) immediately before use.[14] This will initiate the release of NO.
-
The Griess assay is a common method to indirectly measure NO release by quantifying one of its stable breakdown products, nitrite (B80452) (NO₂⁻).[5]
-
Reagents:
-
Griess Reagent System (typically contains sulfanilamide (B372717) and N-1-napthylethylenediamine dihydrochloride (B599025) in an acidic solution).[15]
-
Nitrite standard solution (for calibration curve)
-
Physiological buffer (e.g., PBS, pH 7.4)
-
NONOate working solutions
-
-
Procedure:
-
Prepare a series of nitrite standards in the same buffer as your samples.
-
In a 96-well plate, add your samples (e.g., buffer containing the NONOate, incubated for a specific time) and the nitrite standards.
-
Add the Griess reagent to each well and incubate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.[16]
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.
-
Conclusion and Recommendations
The choice between this compound and Spermine NONOate is determined by the experimental objective.
-
Spermine NONOate is the ideal choice for studies requiring a prolonged, steady release of nitric oxide to investigate its physiological or pathophysiological roles. Its 39-minute half-life at 37°C provides a sustained NO concentration, making it suitable for a wide range of applications, including studies on angiogenesis, vasodilation, and cellular signaling.
-
This compound serves as an essential negative control. Since it does not release NO under physiological conditions, it allows researchers to definitively attribute observed effects to nitric oxide, rather than to the NONOate parent compound or its other degradation products.
By understanding the distinct properties and release kinetics of these compounds, researchers can design more precise and reliable experiments to explore the multifaceted roles of nitric oxide in biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. biotium.com [biotium.com]
- 6. Sulfo NONOate disodium salt | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Enzo Life Sciences PAPA NONOate (25mg). CAS: 146672-58-4, Quantity: Each | Fisher Scientific [fishersci.com]
- 11. A comparative study of NONOate based NO donors: spermine NONOate is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Griess Reagent System Protocol [promega.sg]
- 16. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Unwavering Stability of Sulpho NONOate: An Essential Negative Control for Nitric Oxide Donor Studies
For researchers in pharmacology, cell biology, and drug development, the precise study of nitric oxide (NO) signaling necessitates reliable tools. While a plethora of NO donor compounds exist to elicit specific physiological responses, the importance of a true negative control cannot be overstated. Sulpho NONOate has emerged as an indispensable tool in this context, valued for its structural similarity to other NONOates but with the critical distinction of not releasing nitric oxide at physiological pH. This guide provides a comprehensive comparison of this compound with common NO donors, supported by experimental data and detailed protocols to aid in the rigorous design of NO-related research.
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. The transient nature of NO makes direct administration challenging, leading to the development of NO donor compounds that release NO under specific conditions. Diazeniumdiolates, or NONOates, are a widely used class of NO donors that spontaneously release NO in a pH-dependent manner. However, the parent amine molecule remaining after NO release can have its own biological effects, necessitating a control compound that contains this moiety but does not produce NO.
This compound: The Inert Comparator
This compound stands out as the ideal negative control for experiments involving NONOate-class NO donors. Its defining characteristic is its stability and inability to release NO at a physiological pH of 7.4.[1] This property is crucial for dissecting the specific effects of NO from any potential off-target effects of the NONOate parent compound. By using this compound, researchers can confidently attribute observed biological responses to the presence of nitric oxide when comparing its effects to an active NO donor.
Comparative Analysis of NO Donor Characteristics
To underscore the unique nature of this compound, it is essential to compare its properties with those of commonly used NO donors. The following table summarizes the key characteristics of several NONOates, highlighting the stark contrast between this compound and its NO-releasing counterparts.
| Compound | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor | Key Characteristics |
| This compound | Stable (does not release NO) | 0 | Ideal negative control for NONOate studies. [1] |
| PROLI NONOate | ~1.8 seconds | 2 | Extremely rapid NO release. |
| DEA NONOate | ~2 minutes | 1.5 | Rapid NO release. |
| PAPA NONOate | ~15 minutes | 2 | Moderate-to-fast NO release. |
| SPER/NO (Spermine NONOate) | ~39 minutes | 2 | Moderate NO release. |
| DETA NONOate | ~20 hours | 2 | Slow and prolonged NO release. |
This table provides a comparative overview of the nitric oxide release properties of various NONOate compounds under physiological conditions.
Potential Off-Target Effects of Parent Compounds
A critical consideration when using NO donors is the potential for the parent amine, left behind after NO is released, to exert biological effects. For instance, studies have shown that high concentrations of the parent compound of DETA-NONOate can have effects independent of NO release.[2] The parent compound of this compound is a sulfonated amine. While sulfonamides as a class have a wide range of biological activities, the specific sulfonated amine of this compound is generally considered to be biologically inert in the context of typical NO donor experiments. However, researchers should always be mindful of the potential for high concentrations of any control substance to have unforeseen effects.
Experimental Protocols
To ensure the accurate assessment of NO release, or the lack thereof, standardized experimental protocols are crucial. The Griess assay is a widely used, straightforward, and cost-effective colorimetric method for the indirect quantification of NO through the measurement of its stable breakdown product, nitrite (B80452).
Griess Assay for Nitrite Determination
This protocol is adapted from established methods for measuring nitrite concentrations in biological samples.[3][4]
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Note: Store both components at 4°C and protect from light.
-
-
Sodium nitrite (NaNO₂) standard solutions (for calibration curve).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Preparation of Standards: Prepare a series of sodium nitrite standards in PBS, ranging from 1 µM to 100 µM.
-
Sample Preparation: Dissolve the NO donor compounds (e.g., DETA NONOate, SPER/NO) and this compound in PBS at the desired concentrations. Incubate the solutions at 37°C for a period appropriate to the expected half-life of the NO donor to allow for NO release and subsequent conversion to nitrite.
-
Assay: a. To a 96-well plate, add 50 µL of each standard or sample in triplicate. b. Add 50 µL of Griess Reagent Component A to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B to each well. e. Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (PBS alone) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the standard curve to determine the nitrite concentration in the experimental samples.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological pathway often investigated, the following diagrams are provided.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NONOate Compounds for Nitric Oxide Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various NONOate (diazeniumdiolate) compounds, which are widely utilized as nitric oxide (NO) donors in biomedical research. This document aims to assist researchers in selecting the appropriate NONOate for their specific experimental needs by offering a detailed analysis of their chemical properties, mechanisms of action, and performance in key biological assays. The information is supported by experimental data and detailed protocols to ensure reproducibility and methodological rigor.
Introduction to NONOates
NONOates are a class of chemical compounds characterized by the [N(O)NO]⁻ functional group. A key advantage of NONOates is their ability to spontaneously release nitric oxide in a pH- and temperature-dependent manner, without the need for enzymatic activation. The rate of NO release is dictated by the chemical structure of the parent amine, leading to a wide range of half-lives, from a few seconds to several hours. This predictable and tunable release of NO makes NONOates invaluable tools for investigating the diverse physiological and pathological roles of nitric oxide, including vasodilation, neurotransmission, and immune response.
Mechanism of Nitric Oxide Release
The release of nitric oxide from NONOate compounds is a well-characterized process that follows first-order kinetics. In aqueous solutions, particularly under physiological conditions (pH 7.4, 37°C), NONOates undergo spontaneous decomposition upon protonation to release up to two moles of NO per mole of the parent compound. The stability of NONOates is significantly greater in alkaline solutions (pH > 8.0), allowing for storage of stock solutions. The versatility in the rate of NO donation, governed by the specific alkyl groups (R1 and R2) attached to the nitrogen atom, allows for mimicking both the transient, low-level NO production by endothelial and neuronal NO synthases (eNOS and nNOS) and the sustained, high-output NO generation by inducible NO synthase (iNOS).
Comparative Performance Data
The selection of a NONOate for a particular application is critically dependent on its NO release kinetics and its efficacy in biological systems. The following tables summarize the comparative performance of several commonly used NONOates in terms of their half-lives and their effects on vasodilation, platelet aggregation, and apoptosis.
Table 1: Chemical Properties of Common NONOates
| NONOate Compound | Chemical Structure | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Compound |
| PROLI NONOate | C4H8N3O2Na | ~1.8 seconds | 2 |
| DEA NONOate | (C2H5)2N-N(O)=NO⁻ Na⁺ | ~2 minutes | 1.5 |
| MAHMA NONOate | CH3N(H)-[N(O)NO]⁻-(CH2)6-N(H)2CH3⁺ | ~3.5 minutes | 2 |
| PAPA NONOate | H2N(CH2)3N(H)-[N(O)NO]⁻-(CH2)3NH3⁺ | ~15 minutes | 2 |
| Spermine NONOate (SPER/NO) | H2N(CH2)3N(H)(CH2)4N([N(O)NO]⁻)(CH2)3NH3⁺ | ~39 minutes | 2 |
| DPTA NONOate | H2N(CH2)3N([N(O)NO]⁻)(CH2)3N(H)(CH2)3NH3⁺ | ~5 hours | 2 |
| DETA NONOate | H2N(CH2)2N([N(O)NO]⁻)(CH2)2NH3⁺ | ~20 hours | 2 |
Data compiled from multiple sources.
Table 2: Comparative Efficacy in Biological Assays
| NONOate Compound | Vasodilation (Potency/Duration) | Platelet Aggregation Inhibition | Apoptosis Induction |
| PROLI NONOate | High potency, very short duration | Potent but transient inhibition | Limited data, likely requires high concentrations for short exposures |
| DEA NONOate | High potency, short duration | Effective inhibitor | Induces apoptosis in various cell lines |
| MAHMA NONOate | High potency, short duration. | More potent than S-nitrosoglutathione (GSNO) | Effective at high concentrations |
| PAPA NONOate | Moderate potency, moderate duration | Effective inhibitor | Induces apoptosis |
| Spermine NONOate (SPER/NO) | Lower potency, sustained response. | Effective, sustained inhibition | Promotes angiogenesis at low concentrations, can induce apoptosis at higher concentrations. |
| DPTA NONOate | Low potency, long duration | Sustained inhibition | Induces apoptosis with prolonged exposure |
| DETA NONOate | Low potency, very long duration | Sustained inhibition | Induces apoptosis and can sensitize glioma cells to chemotherapy. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the primary signaling pathway of nitric oxide and a typical workflow for comparing the vasodilatory effects of different NONOates.
Caption: Nitric Oxide Signaling Pathway in Vasodilation.
Caption: Workflow for Comparing NONOate-Induced Vasodilation.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of NONOate compounds. Below are protocols for key experiments cited in this guide.
Measurement of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (B80452).
Materials:
-
NONOate stock solution (e.g., 10 mM in 10 mM NaOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solutions (0-100 µM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a fresh dilution of the NONOate stock solution in PBS (pH 7.4) to the desired final concentration.
-
Incubate the solution at 37°C for a time period appropriate for the NONOate's half-life to allow for NO release and conversion to nitrite.
-
In a 96-well plate, add 50 µL of the NONOate-containing sample to a well.
-
Add 50 µL of each of the sodium nitrite standards to separate wells to generate a standard curve.
-
Add 50 µL of PBS to a well to serve as a blank.
-
Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Ex Vivo Vasodilation Assay using Isolated Aortic Rings
This protocol describes the measurement of the vasodilatory effects of NONOates on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
NONOate compounds
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with buffer changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a plateau, cumulatively add the NONOate compound in increasing concentrations.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the PE-induced pre-contraction.
-
Plot the concentration-response curve and calculate the EC50 value to determine the potency of the NONOate.
In Vitro Platelet Aggregation Assay
This protocol outlines the measurement of the inhibitory effect of NONOates on platelet aggregation.
Materials:
-
Human or animal blood collected in sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Collagen or adenosine (B11128) diphosphate (B83284) (ADP) as aggregating agents
-
NONOate compounds
-
Platelet aggregometer
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the NONOate compound or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding an aggregating agent (e.g., collagen or ADP).
-
Monitor the change in light transmittance for 5-10 minutes.
-
Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the NONOate to the vehicle control.
Conclusion
The diverse family of NONOate compounds offers a versatile toolkit for nitric oxide research. The choice of a specific NONOate should be guided by the desired kinetics of NO release and the biological context of the study. Fast-releasing NONOates like PROLI NONOate are suitable for studying rapid signaling events, while long-lasting donors such as DETA NONOate are ideal for investigating chronic effects or for mimicking the sustained NO production in inflammatory conditions. This guide provides the foundational information, comparative data, and experimental protocols to enable researchers to make informed decisions and conduct robust and reproducible studies on the multifaceted roles of nitric oxide.
The Superior Choice for a Negative Control: A Comparative Guide to Sulpho NONOate
In the intricate world of nitric oxide (NO) signaling research, the selection of appropriate controls is paramount to generating valid and interpretable data. While numerous compounds, known as NO donors, are employed to mimic the physiological effects of endogenous NO, the need for a truly inert control—a compound that shares structural similarities with active donors but does not release NO under physiological conditions—is critical. Sulpho NONOate emerges as the superior candidate for this role, providing a stable baseline against which the specific effects of NO can be accurately measured.
Diazeniumdiolates, or NONOates, are a widely utilized class of NO donors that spontaneously release nitric oxide in a pH- and temperature-dependent manner.[1] This class includes compounds with a vast range of half-lives, from seconds to many hours, allowing researchers to model different profiles of NO exposure.[1][2] However, it is the unique characteristic of this compound that sets it apart not as a donor, but as an ideal negative control.
The Defining Characteristic: Stability at Physiological pH
The primary reason this compound is an excellent control is its inertness under standard experimental conditions. Unlike other NONOates such as DEA/NO, Spermine (B22157) NONOate (SPER/NO), or DETA/NO, this compound does not spontaneously decompose to release nitric oxide at physiological pH (7.4).[1] This stability ensures that any observed biological effects in its presence are not attributable to NO, but rather to the vehicle or the inherent properties of the NONOate structure itself, thereby isolating the NO-specific actions of the active donor being studied.
Comparative Analysis of Common Nitric Oxide Donors
The efficacy of this compound as a control is best understood when compared directly with commonly used NO donors. These compounds are designed to release NO, and their utility lies in their predictable decomposition kinetics.
| Compound | Class | Half-life (t½) at pH 7.4, 37°C | Key Characteristics |
| This compound | Diazeniumdiolate | Does not produce NO at physiological pH [1] | Structurally related to active NONOates but is inert, making it an ideal negative control.[1] |
| DEA/NO | Diazeniumdiolate | ~2 - 4 minutes[1][3] | Rapid, short-term NO release. Potent activator of cGMP signaling.[3][4] |
| PAPA/NO | Diazeniumdiolate | ~15 minutes | Intermediate-rate NO donor. |
| Spermine NONOate (SPER/NO) | Diazeniumdiolate | ~37 - 73 minutes[3][5] | Slower, more sustained NO release compared to DEA/NO.[5][6] |
| DETA/NO | Diazeniumdiolate | ~20 hours[1] | Very slow, long-lasting NO release, mimicking chronic exposure.[1] |
| SNAP | S-Nitrosothiol | ~37 hours (can be accelerated by light/thiols)[3] | Releases NO, but mechanism is distinct from NONOates and can be influenced by other factors.[3][7] |
This data clearly illustrates that while other NONOates are defined by their NO-releasing capabilities, this compound is defined by its lack thereof under the same conditions, cementing its role as a proper negative control.
Experimental Validation: The Role of a Negative Control
The following diagram illustrates the logical basis for using this compound as a negative control in a typical cell signaling experiment. An active NO donor is expected to trigger a specific downstream pathway, while the control should not.
Caption: Logical flow demonstrating why this compound is an effective negative control.
Experimental Protocols
To validate the NO-dependent effects of a chosen donor, a parallel experiment using this compound is essential.
Protocol 1: Measurement of Nitric Oxide Release
This protocol confirms that the active donor releases NO while this compound does not.
Objective: To quantify and compare NO release from an active donor (e.g., DEA/NO) and this compound in a cell-free buffer.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4, maintained at 37°C.
-
DEA/NO stock solution (e.g., 10 mM in 0.01 M NaOH).
-
This compound stock solution (e.g., 10 mM in 0.01 M NaOH).
-
Griess Reagent Kit.
-
96-well microplate.
-
Microplate reader.
Methodology:
-
Prepare working solutions of DEA/NO and this compound (e.g., 100 µM) by diluting the stock solutions into pre-warmed (37°C) PBS, pH 7.4. Prepare a PBS-only blank.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 2, 5, 10, 30 minutes), collect aliquots from each solution.
-
Measure the concentration of nitrite (B80452) (a stable oxidation product of NO) in the aliquots using the Griess Reagent, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve.
-
Expected Outcome: A time-dependent increase in nitrite will be observed for DEA/NO, peaking and then plateauing as the compound is consumed. No significant increase in nitrite above the blank will be observed for this compound.
Protocol 2: Assessing Biological Activity (e.g., Vasodilation)
This protocol demonstrates that the biological effect is NO-dependent.
Objective: To compare the effects of an active NO donor and this compound on the contractility of isolated arterial rings.
Materials:
-
Isolated rat femoral artery segments.
-
Organ bath system with force transducer.
-
Krebs-Henseleit buffer, aerated with 95% O₂/5% CO₂.
-
Phenylephrine (PE) or other vasoconstrictor.
-
Active NO donor (e.g., SPER/NO).
-
This compound.
Methodology:
-
Mount arterial rings in the organ bath system and allow them to equilibrate.
-
Induce a stable submaximal contraction with a vasoconstrictor like phenylephrine.[8]
-
Once a stable plateau is reached, add the active NO donor (SPER/NO) in a cumulative, concentration-dependent manner. Record the relaxation response.
-
After washout and re-equilibration, repeat the contraction with PE.
-
Add this compound at the same concentrations used for the active donor. Record the force measurements.
-
Expected Outcome: The active NO donor will induce concentration-dependent relaxation of the pre-contracted artery. This compound will fail to produce any significant relaxation, confirming that the observed vasodilation is a direct result of NO release.[8]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for comparing an active NO donor against the this compound control.
Caption: Standard experimental workflow using this compound as a negative control.
Conclusion
For researchers investigating nitric oxide signaling, this compound is an indispensable tool. Its structural similarity to active NONOate-class donors, combined with its unique inability to release NO at physiological pH, makes it the gold standard for a negative control. By incorporating this compound into experimental designs, scientists can confidently attribute observed biological phenomena to the specific action of nitric oxide, thereby eliminating ambiguity and ensuring the integrity of their findings. This rigorous approach is essential for advancing our understanding of NO's role in health and disease and for the development of novel NO-based therapeutics.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of NONOate based NO donors: spermine NONOate is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of nitric oxide donors in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of spermine NONOate: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Sulpho NONOate and L-NAME in Nitric Oxide Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulpho NONOate and L-NAME (Nω-nitro-L-arginine methyl ester), two critical tools in the study of nitric oxide (NO) signaling. While both compounds are central to NO research, they possess diametrically opposed mechanisms of action. This compound is distinguished as a compound that does not release nitric oxide at physiological pH, rendering it an ideal negative control. In contrast, L-NAME is a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for endogenous NO production. Understanding their distinct effects is paramount for the accurate design and interpretation of experiments in cardiovascular, neurological, and immunological research.
Mechanism of Action: A Tale of Two Opposites
This compound , a member of the diazeniumdiolate (NONOate) family, is unique in its stability at physiological pH (pH 7.4). Unlike other NONOates that are designed to release NO with varying half-lives, this compound remains intact, producing no significant amount of NO under these conditions.[1] This characteristic makes it an invaluable negative control in experiments utilizing NO donors, allowing researchers to isolate the effects of NO from those of the parent molecule or other experimental variables.
L-NAME , on the other hand, functions as a non-selective competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[2] It acts as an L-arginine analogue, binding to the active site of the enzyme and blocking the conversion of L-arginine to L-citrulline and NO.[2] Chronic administration of L-NAME is a well-established method for inducing hypertension in animal models by reducing NO bioavailability, leading to vasoconstriction and increased blood pressure.[3] It is important to note that L-NAME is considered a prodrug, requiring hydrolysis to its active form, Nω-nitro-L-arginine (L-NOARG), to exert its full inhibitory effect.[4] Interestingly, some studies suggest that under specific conditions, such as in the presence of reactive oxygen species, L-NAME itself can be a source of NO, a factor to consider in experimental design.[5][6]
Comparative Effects on Nitric Oxide Signaling
The divergent mechanisms of this compound and L-NAME lead to predictable and contrasting effects on physiological systems.
| Parameter | This compound | L-NAME |
| Nitric Oxide (NO) Production | No significant NO release at physiological pH.[1] | Inhibits endogenous NO production by all NOS isoforms.[2] |
| Vasodilation | No direct vasodilatory effect. | Induces vasoconstriction by inhibiting basal NO production.[7] |
| Blood Pressure | No significant effect on blood pressure. | Increases blood pressure upon systemic administration.[3] |
| Primary Use in Research | Negative control for experiments with NO donors.[1] | To study the physiological roles of endogenous NO by inhibiting its synthesis.[8] |
Experimental Data Summary
The following tables summarize quantitative data from representative studies, highlighting the contrasting effects of these two compounds.
Table 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition
| Compound | Target | IC₅₀ | Reference |
| L-NAME | nNOS (bovine) | 15 nM | [2] |
| L-NAME | eNOS (human) | 39 nM | [2] |
| L-NAME | iNOS (murine) | 4.4 µM | [2] |
| This compound | All NOS isoforms | Not applicable (not an inhibitor) | N/A |
Table 2: In Vivo Effects on Cardiovascular Parameters in Rats
| Treatment | Dose | Effect on Mean Arterial Pressure | Experimental Model | Reference |
| L-NAME | 40 mg/kg/day | Significant increase | Wistar rats | [3] |
| This compound | N/A (as control) | No significant change | N/A | N/A |
Experimental Protocols
Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is designed to measure the inhibitory effect of L-NAME on NOS activity by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.
Materials:
-
Purified NOS enzyme (e.g., from bovine brain for nNOS)
-
[³H]L-arginine
-
L-NAME
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)
-
Stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Dowex AG50WX-8 resin (Na⁺ form)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, [³H]L-arginine, and the purified NOS enzyme.
-
Add varying concentrations of L-NAME to the reaction mixture. For the control group, add the vehicle.
-
Initiate the reaction by adding NADPH and incubate at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG50WX-8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.
-
Collect the eluate and quantify the amount of [³H]L-citrulline using a scintillation counter.
-
Calculate the percentage of NOS inhibition for each concentration of L-NAME and determine the IC₅₀ value.
Measurement of Nitric Oxide Production using the Griess Assay
This protocol measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants or other biological fluids.
Materials:
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solutions
-
Cell culture supernatants or other biological samples
Procedure:
-
Collect 100 µL of the sample (e.g., cell culture supernatant) in a 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 100 µL of the Griess Reagent to each well containing the samples and standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
In Vitro Vasodilation Assay using Isolated Aortic Rings
This protocol assesses the effect of L-NAME on vascular tone in isolated rat aortic rings.
Materials:
-
Thoracic aorta from a rat
-
Krebs-Henseleit solution
-
Phenylephrine (B352888) (a vasoconstrictor)
-
L-NAME
-
Organ bath system with force transducers
Procedure:
-
Isolate the thoracic aorta and cut it into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.
-
Allow the rings to equilibrate under a resting tension of 1.5-2 g for 60-90 minutes.
-
Pre-contract the aortic rings with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add L-NAME (e.g., 100 µM) to the bath.
-
Record the changes in isometric tension. An increase in tension indicates vasoconstriction due to the inhibition of basal NO production.
Visualizing the Mechanisms and Workflows
Caption: Contrasting mechanisms of this compound and L-NAME.
Caption: Workflow for comparing vascular effects.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absence of Nitric Oxide Release from Sulpho-NONOate Using the Griess Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability of nitric oxide (NO) donor compounds is paramount. This guide provides a comparative framework for utilizing the Griess assay to verify that Sulpho-NONOate, a widely used negative control, does not release NO under physiological conditions.
Diazeniumdiolates, commonly known as NONOates, are a class of compounds valued for their ability to spontaneously release NO in a pH-dependent manner.[1][2] This release is typically triggered by protonation under physiological or acidic conditions.[2][3] However, Sulpho-NONOate is an exception, recognized for its stability and lack of NO production at physiological pH, making it an ideal negative control in experiments involving other NO donors.[3][4] This guide outlines the experimental procedure to empirically validate this characteristic.
Comparative Analysis of NO Release
To demonstrate the stability of Sulpho-NONOate, its potential for NO release can be compared against a known NO donor, such as DETA NONOate, and a baseline control. The Griess assay serves as a straightforward and effective colorimetric method to quantify nitrite (B80452) (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solutions.
Table 1: Comparative Nitrite Concentration Measured by Griess Assay
| Compound | Concentration | pH | Incubation Time (minutes) | Average Nitrite Concentration (µM) | Standard Deviation |
| Sulpho-NONOate | 100 µM | 7.4 | 60 | Below Limit of Detection | N/A |
| DETA NONOate | 100 µM | 7.4 | 60 | 15.8 | 1.2 |
| Control (Buffer) | N/A | 7.4 | 60 | Below Limit of Detection | N/A |
Note: The above data is representative and illustrates the expected outcome. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Griess Assay for NO Release
This protocol details the steps to assess and compare the NO-releasing capabilities of Sulpho-NONOate and a positive control (e.g., DETA NONOate).
Materials:
-
Sulpho-NONOate
-
DETA NONOate (or another suitable NO donor)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Griess Reagent (Component A: Sulfanilamide in acidic solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (NaNO₂) standard solutions
-
96-well microplate
-
Microplate reader (540-570 nm absorbance)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Sulpho-NONOate in 10 mM NaOH. Most NONOates are stable in alkaline solutions.[1][5]
-
Prepare a 10 mM stock solution of the positive control NO donor (e.g., DETA NONOate) in 10 mM NaOH.
-
Prepare a series of sodium nitrite standard solutions (e.g., 0-100 µM) in PBS (pH 7.4) for the standard curve.
-
-
Sample Incubation:
-
In a 96-well plate, add PBS (pH 7.4) to triplicate wells for the blank.
-
Add the sodium nitrite standards to triplicate wells.
-
Add the Sulpho-NONOate stock solution to triplicate wells containing PBS (pH 7.4) to a final concentration of 100 µM.
-
Add the positive control stock solution to triplicate wells containing PBS (pH 7.4) to a final concentration of 100 µM.
-
Incubate the plate at 37°C for a designated time period (e.g., 60 minutes) to allow for potential NO release and subsequent conversion to nitrite.
-
-
Griess Reaction and Measurement:
-
Add Component A of the Griess reagent to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Component B of the Griess reagent to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop in the presence of nitrite.
-
Measure the absorbance of the wells at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the sample wells by interpolating their absorbance values from the standard curve.
-
Visualizing the Workflow
The logical flow of the Griess assay to confirm the absence of NO release from Sulpho-NONOate is depicted below.
Caption: Workflow for Griess assay to confirm no NO release.
Signaling Pathway Context
The Griess assay indirectly measures NO by detecting its stable breakdown product, nitrite. This is distinct from the biological signaling pathway of NO, which involves the activation of soluble guanylate cyclase (sGC).
Caption: Simplified NO signaling pathway versus Sulpho-NONOate.
By following this guide, researchers can confidently verify the inert nature of Sulpho-NONOate in terms of NO release at physiological pH, reinforcing its suitability as a negative control in their experimental designs.
References
- 1. NONOate - Wikipedia [en.wikipedia.org]
- 2. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NONOate [chemeurope.com]
A Comparative Guide to Nitric Oxide Scavengers and the Role of Sulpho NONOate as a Stable Control
For researchers, scientists, and drug development professionals investigating the multifaceted roles of nitric oxide (NO), the selection of appropriate tools to modulate its concentration is paramount. This guide provides a side-by-side comparison of commonly used nitric oxide scavengers, with a special focus on carboxy-PTIO and nitronyl nitroxides. It also clarifies the role of Sulpho NONOate, a compound often misconstrued as a scavenger, but which serves as an essential stable negative control in NO research.
Understanding the Players: Scavengers vs. a Stable Control
It is crucial to distinguish between true NO scavengers and control compounds. While scavengers actively react with and neutralize nitric oxide, control compounds are used to ensure that observed effects are genuinely due to the absence of NO, rather than other experimental variables.
This compound: The Stable Control
This compound belongs to the family of diazeniumdiolates (NONOates), which are known as NO donors. However, a key characteristic of this compound is its exceptional stability at physiological pH (around 7.4). Unlike other NONOates that spontaneously release NO under these conditions, this compound does not.[1] This property makes it an ideal negative control in experiments involving other NO-releasing NONOates, allowing researchers to isolate the effects of NO from those of the NONOate molecule itself.
Head-to-Head Comparison of Nitric Oxide Scavengers
The true scavengers of nitric oxide are molecules that rapidly and specifically react with it. Among the most widely used are carboxy-PTIO and various nitronyl nitroxides.
| Feature | Carboxy-PTIO | Nitronyl Nitroxides |
| Full Name | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | A class of compounds, e.g., 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) |
| Mechanism of Action | Reacts with NO in a 1:1 stoichiometry to form nitric dioxide (NO₂) and carboxy-PTI.[2][3] | React with NO to form the corresponding iminonitroxides and NO₂. The reaction can be redox-sensitive.[4][5] |
| Reaction Products | Carboxy-PTI and NO₂ | Iminonitroxide and NO₂ |
| Specificity | Considered a potent NO scavenger, but can also interact with peroxynitrite.[6] Its specificity has been questioned as its effects can be diverse. | Can also react with other reactive oxygen and nitrogen species, such as superoxide.[7] |
| Aqueous Solubility | The potassium salt form offers enhanced water solubility and stability.[2] | Varies depending on the specific derivative. |
| Reported Efficacy | - Inhibited S-nitrosation by DEA/NO with an IC50 of 0.11 +/- 0.03 mM.[6] - Inhibited peroxynitrite-induced nitration with an EC50 of 36 +/- 5 µM.[6] | Rate constants for the reaction with NO are in the range of 10⁴ M⁻¹s⁻¹.[7][8] |
Note: IC50 and EC50 values are highly dependent on the experimental conditions, including the NO donor used, the detection method, and the biological system. The values presented here are from specific studies and may not be directly comparable.
Experimental Protocols for Assessing NO Scavenging
The efficacy of NO scavengers is typically evaluated using methods that measure the disappearance of NO or the inhibition of NO-mediated reactions.
Griess Assay for Nitrite (B80452) Quantification
The Griess assay is a common colorimetric method to indirectly measure NO production by quantifying its stable breakdown product, nitrite.
Principle: Nitric oxide reacts with oxygen to form dinitrogen trioxide, which then nitrosates a primary amine (sulfanilamide) to form a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine (NED) to produce a chromophoric azo derivative that absorbs light at 540 nm. A decrease in the nitrite concentration in the presence of a scavenger indicates its efficacy.
Protocol Outline:
-
A solution containing an NO donor (e.g., sodium nitroprusside) is incubated with varying concentrations of the scavenger.
-
A control group without the scavenger is included.
-
After a specific incubation period, the Griess reagent (a mixture of sulfanilamide (B372717) and NED in an acidic solution) is added to the samples.[9][10]
-
The absorbance is measured at 540 nm using a spectrophotometer.
-
The percentage of NO scavenging is calculated by comparing the absorbance of the scavenger-treated samples to the control.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a highly specific technique for detecting and quantifying paramagnetic species, including nitric oxide.
Principle: EPR can be used to directly observe the reaction of NO with a scavenger that is also a stable radical, such as a nitronyl nitroxide. The reaction of the nitronyl nitroxide with NO leads to a change in its EPR spectrum, allowing for the real-time monitoring of NO scavenging.[11][12]
Experimental Workflow:
Caption: Workflow for EPR-based NO scavenging assay.
Signaling Pathways and the Role of NO Scavengers
Nitric oxide is a key signaling molecule in numerous physiological processes. One of the most well-characterized pathways is the NO/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. NO scavengers are invaluable tools for dissecting this pathway.
The NO/cGMP Signaling Pathway:
-
Nitric oxide, produced by nitric oxide synthase (NOS), diffuses into target cells.
-
NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
cGMP acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors, leading to various physiological responses such as vasodilation.
NO scavengers, by removing NO, prevent the activation of sGC and the subsequent production of cGMP. This allows researchers to confirm whether a particular biological effect is mediated by the NO/cGMP pathway.
Caption: The NO/cGMP signaling pathway and the inhibitory action of NO scavengers.
Conclusion
The judicious selection of chemical tools is fundamental to advancing our understanding of nitric oxide's role in health and disease. This guide highlights the critical difference between a stable control compound like this compound and true NO scavengers such as carboxy-PTIO and nitronyl nitroxides. While this compound provides an essential baseline in NO donor studies, the scavengers offer the means to actively deplete NO and probe its downstream effects. Researchers should carefully consider the specific characteristics of each compound, including their reaction mechanisms, potential for off-target effects, and the experimental context, to ensure the generation of robust and reliable data.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carboxy-PTIO - Immunomart [immunomart.com]
- 4. Redox-sensitive mechanism of no scavenging by nitronyl nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redox properties of the nitronyl nitroxide antioxidants studied via their reactions with nitroxyl (HNO) and ferrocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox properties of the nitronyl nitroxide antioxidants studied via their reactions with nitroxyl and ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sulpho NONOate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Sulpho NONOate, is a critical component of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in its chemical properties and general laboratory safety principles.
This compound, a member of the diazeniumdiolate (NONOate) class of compounds, is utilized in research for its ability to generate nitrous oxide at physiological pH, often serving as a negative control in experiments involving nitric oxide (NO) donors.[1][2][3] While stable in alkaline solutions, its decomposition is initiated by acidic conditions.[4] Adherence to the following disposal protocol is essential to mitigate risks and ensure compliance with safety regulations.
Operational Plan: Step-by-Step Disposal Protocol
This procedure outlines the chemical neutralization and disposal of this compound. It is crucial to perform these steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Prepare for Decomposition
-
In a designated chemical fume hood, prepare a beaker of a weak acidic solution (e.g., 0.1 M hydrochloric acid or citric acid). The volume should be sufficient to dilute and decompose the this compound waste.
Step 2: Controlled Decomposition
-
Slowly and carefully add the this compound waste to the acidic solution. The acidic environment will facilitate the decomposition of the NONOate. Be aware that this process will release gas (primarily nitrous oxide). Avoid adding a large volume of the NONOate at once to control the rate of gas evolution.
Step 3: Neutralization of the Resulting Solution
-
After the gas evolution has ceased, the resulting solution will be acidic. Neutralize this solution by slowly adding a weak base, such as a saturated solution of sodium bicarbonate.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
Step 4: Final Disposal
-
Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water. However, always consult your institution's specific guidelines and local regulations for aqueous waste disposal.
-
Ensure that all containers and equipment used in the disposal process are thoroughly rinsed.
Quantitative Data Summary
The stability and decomposition of NONOates are highly dependent on pH. The following table summarizes key chemical properties relevant to the handling and disposal of this compound and related compounds.
| Compound Family | Key Characteristics | pH Stability | Decomposition Condition | Primary Gaseous Product |
| NONOates | Diazeniumdiolates | Stable in alkaline solutions (pH > 8.0)[4] | Decompose in neutral or acidic solutions[4] | Nitric Oxide (NO) or Nitrous Oxide (N₂O) |
| This compound | Used as a negative control for NO donors[1][2] | Stable at physiological pH[1][2] | Acidic conditions | Nitrous Oxide (N₂O)[2][3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure.
By adhering to these procedures, laboratory personnel can ensure the safe and effective disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult your institution's safety officer for any specific questions or concerns.
References
Personal protective equipment for handling Sulpho NONOate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of Sulpho NONOate, a compound often utilized as a negative control in nitric oxide (NO) research. While this compound is characterized by its stability and lack of NO production at physiological pH, adherence to rigorous safety protocols is crucial.[1][2][3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting. This guidance is based on general best practices for handling research-grade chemicals.[5][6][7]
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash-prone procedures.[5][7] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). Check manufacturer's compatibility data. |
| Body | Laboratory coat or chemical-resistant apron.[7] |
| Respiratory | Generally not required when handled in a well-ventilated area or a chemical fume hood. |
| Footwear | Closed-toe shoes. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment. NONOates, as a class of compounds, are known to be sensitive to environmental conditions.[8]
Storage:
-
Store this compound at -20°C to -80°C in a tightly sealed container.[2][3]
-
Protect from moisture and air to prevent degradation.[9]
Handling:
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of any dust or aerosol.
-
Prevent contact with skin and eyes by wearing the appropriate PPE.
-
Wash hands thoroughly after handling.
Disposal Plan
All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with institutional, local, and national regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste through your institution's hazardous waste program. Do not discard down the drain. |
| Contaminated Materials | Items such as gloves, pipette tips, and paper towels should be collected in a designated chemical waste container. |
| Empty Containers | Rinse with an appropriate solvent (e.g., ethanol (B145695) or water), collect the rinsate as chemical waste, and dispose of the container as directed by your safety office. |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Labchem Catalog [dev.labchem.com.my]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. NONOate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
